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RPW-24

Cat. No.: B1680036
M. Wt: 284.74 g/mol
InChI Key: LFMFPKKYRXFHHZ-UHFFFAOYSA-N
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Description

R24 is a member of the class of quinazolines that is quinazoline-2,4-diamine in which one of the hydrogens attached to the amino group at position 2 is replaced by a 3-chloro-4-methylphenyl group. It has been found to stimulate the immune defences of the nematode Caenorhabditis elegans, so affording protection from bacterial infection. It has a role as an immunomodulator. It is a member of quinazolines, a primary amino compound, a secondary amino compound, a substituted aniline and a member of monochlorobenzenes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H13ClN4 B1680036 RPW-24

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-N-(3-chloro-4-methylphenyl)quinazoline-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN4/c1-9-6-7-10(8-12(9)16)18-15-19-13-5-3-2-4-11(13)14(17)20-15/h2-8H,1H3,(H3,17,18,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFMFPKKYRXFHHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC2=NC3=CC=CC=C3C(=N2)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Unveiling RPW-24: A Technical Guide to a Novel Host-Directed Immunostimulatory Compound

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the small molecule RPW-24, a novel compound identified for its potent immunostimulatory properties. Initially characterized in the nematode Caenorhabditis elegans, this compound has been shown to enhance host defense against bacterial pathogens by modulating an evolutionarily conserved innate immune signaling pathway. This document details the chemical properties, mechanism of action, and key experimental findings related to this compound, presenting quantitative data in a structured format, outlining detailed experimental protocols, and visualizing the associated biological pathways. This guide is intended to serve as a valuable resource for researchers and drug development professionals interested in the therapeutic potential of host-directed immunomodulators.

Core Compound Information

This compound is a small molecule that has demonstrated significant efficacy in protecting C. elegans from infection by the opportunistic human pathogen Pseudomonas aeruginosa. Unlike traditional antibiotics that directly target microbial growth, this compound functions by stimulating the host's innate immune response.

PropertyValueReference
IUPAC Name N2-(3-chloro-4-methylphenyl)quinazoline-2,4-diamineAOBIOUS
CAS Number 1001625-82-6AOBIOUS
Molecular Formula C15H13ClN4AOBIOUS
Molecular Weight 284.74 g/mol AOBIOUS
SMILES Cc1ccc(Nc2nc(N)c3ccccc3n2)cc1ClAOBIOUS
Chemical Structure Chemical Structure of this compoundAOBIOUS

Mechanism of Action: The p38 MAP Kinase Pathway

This compound exerts its immunostimulatory effects through the activation of the p38 mitogen-activated protein kinase (MAPK) signaling pathway, a highly conserved cascade that plays a central role in the innate immune response of C. elegans.[1] This activation leads to the downstream phosphorylation of the transcription factor ATF-7, which in turn modulates the expression of a suite of immune effector genes.[1]

Signaling Pathway Diagram

The following diagram illustrates the proposed signaling cascade initiated by this compound in C. elegans intestinal epithelial cells.

RPW24_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intestinal Epithelial Cell This compound This compound Unknown_Receptor Putative Receptor This compound->Unknown_Receptor TIR-1 TIR-1 Unknown_Receptor->TIR-1 NSY-1 NSY-1 TIR-1->NSY-1 SEK-1 SEK-1 NSY-1->SEK-1 PMK-1 PMK-1 (p38) SEK-1->PMK-1 ATF-7_inactive ATF-7 PMK-1->ATF-7_inactive Phosphorylation ATF-7_active ATF-7-P Immune_Effector_Genes Immune Effector Gene Expression ATF-7_active->Immune_Effector_Genes Transcription Pathogen_Resistance Enhanced Pathogen Resistance Immune_Effector_Genes->Pathogen_Resistance

Caption: this compound signaling pathway in C. elegans.

Quantitative Data Summary

The efficacy of this compound has been quantified through a series of experiments, primarily focusing on survival assays and gene expression analysis.

C. elegans Survival Following P. aeruginosa Infection

The protective effect of this compound was demonstrated in survival assays where C. elegans were exposed to P. aeruginosa PA14.

Treatment GroupMean Lifespan (hours)Percent Increase in Mean Lifespan vs. DMSOp-value vs. DMSO
DMSO (Control)96--
This compound (35 µM) 12025%<0.001

Data extracted and summarized from Pukkila-Worley et al., 2012.

Transcriptional Regulation by this compound

Whole-genome microarray analysis was performed on C. elegans treated with this compound to identify regulated genes. A selection of significantly upregulated immune-related genes is presented below.

GeneFold Change (this compound vs. DMSO)Gene Function/Family
F08G5.615.2C-type lectin-like
clec-4612.8C-type lectin
C17H12.810.5Uncharacterized
F49F1.69.8Lysozyme
K08D8.58.7C-type lectin
T24B8.57.5ShK toxin-like

Data represents a subset of genes identified in the microarray analysis by Pukkila-Worley et al., 2012.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

C. elegans - P. aeruginosa PA14 Infection Assay

This protocol outlines the procedure for assessing the survival of C. elegans when infected with P. aeruginosa PA14 in the presence of this compound.

Materials:

  • C. elegans wild-type N2 strain

  • P. aeruginosa PA14

  • E. coli OP50

  • Nematode Growth Medium (NGM) agar plates

  • This compound (dissolved in DMSO)

  • DMSO (vehicle control)

  • M9 buffer

  • 3.5 cm petri plates

Procedure:

  • Bacterial Lawn Preparation: A single colony of P. aeruginosa PA14 is inoculated into 3 mL of Luria-Bertani (LB) broth and grown for 12-16 hours at 37°C with shaking. 10 µL of this overnight culture is then spread onto 3.5 cm NGM plates and incubated at 37°C for 24 hours, followed by 24 hours at 25°C.

  • Compound Plating: this compound or DMSO is added to the surface of the bacterial lawn to the desired final concentration and allowed to dry.

  • Worm Synchronization and Transfer: Age-synchronized L4-stage C. elegans are washed off standard OP50 NGM plates with M9 buffer and transferred to the prepared P. aeruginosa PA14 plates (approximately 30-40 worms per plate).

  • Incubation and Scoring: Plates are incubated at 25°C. Worm survival is scored every 12-24 hours. Worms are considered dead if they do not respond to a gentle touch with a platinum wire pick.

Whole-Genome Transcriptome Analysis

This protocol describes the microarray analysis used to identify genes regulated by this compound.

Materials:

  • Synchronized L4-stage C. elegans

  • This compound (35 µM in DMSO)

  • DMSO (vehicle control)

  • Trizol reagent

  • C. elegans whole-genome Affymetrix GeneChips

Procedure:

  • Worm Culture and Treatment: Synchronized L4 worms are grown on NGM plates seeded with E. coli OP50. Worms are then transferred to plates containing either this compound or DMSO for 4 hours.

  • RNA Extraction: Worms are harvested and total RNA is extracted using Trizol reagent following standard protocols.

  • Microarray Hybridization: The quality of the extracted RNA is assessed, and it is then processed, labeled, and hybridized to C. elegans whole-genome Affymetrix GeneChips according to the manufacturer's instructions.

  • Data Analysis: The arrays are scanned, and the resulting data is normalized. Genes with a fold change of ≥ 2 and a p-value of < 0.05 are considered significantly differentially expressed.

RNA Interference (RNAi) Screen

This protocol details the RNAi screen performed to identify genes required for the protective effect of this compound.

Materials:

  • C. elegans N2 strain

  • E. coli HT115 (DE3) RNAi feeding library

  • NGM plates containing ampicillin and IPTG

  • This compound

  • P. aeruginosa PA14

Procedure:

  • RNAi Clone Culture: Individual E. coli RNAi clones are grown in LB with ampicillin and then seeded onto NGM plates containing ampicillin and IPTG to induce dsRNA expression.

  • Worm Exposure to RNAi: Synchronized L1-stage C. elegans are placed on the RNAi plates and allowed to grow to the L4 stage.

  • Infection Assay: The L4 worms are then transferred to P. aeruginosa PA14 plates containing this compound, as described in the infection assay protocol.

  • Scoring and Hit Identification: Worm survival is monitored. RNAi clones that result in a loss of this compound-mediated protection (i.e., increased susceptibility to infection) are identified as potential components of the signaling pathway.

Experimental and Logical Workflows

The following diagrams illustrate the workflows for the key experimental procedures and the logical framework for identifying the mechanism of action of this compound.

Experimental_Workflow_Infection_Assay cluster_prep Preparation cluster_assay Assay A Culture P. aeruginosa PA14 B Seed NGM Plates A->B C Add this compound / DMSO B->C E Transfer Worms to Assay Plates C->E D Synchronize C. elegans to L4 D->E F Incubate at 25°C E->F G Score Survival Over Time F->G

Caption: Workflow for the C. elegans infection assay.

Logical_Framework A Observation: This compound protects C. elegans from infection B Hypothesis 1: Direct antimicrobial activity A->B C Hypothesis 2: Host-directed immunostimulation A->C D Experiment: In vitro bacterial growth assay B->D F Experiment: Transcriptome analysis of treated worms C->F E Result: No inhibition of bacterial growth D->E E->B Refutes G Result: Upregulation of immune genes F->G H Experiment: Epistasis analysis with immune pathway mutants G->H J Conclusion: This compound is a host immunostimulant G->J I Result: Protection is dependent on p38 MAPK pathway H->I I->J

References

RPW-24: A Small Molecule Modulator of Innate Immunity

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

RPW-24 is a small molecule, 2-N-(3-chloro-4-methylphenyl)quinazoline-2,4-diamine, identified as a potent stimulator of the innate immune system in the model organism Caenorhabditis elegans. This document provides a comprehensive overview of its chemical properties, biological activity, and mechanism of action. Notably, this compound enhances host defense against bacterial pathogens not by direct antimicrobial action, but by activating an evolutionarily conserved p38 MAP kinase signaling pathway. This guide consolidates the key quantitative data, outlines detailed experimental methodologies for its study, and visualizes its known signaling cascade, offering a foundational resource for further investigation and potential therapeutic development.

Chemical Structure and Properties

This compound is a quinazoline derivative with the systematic IUPAC name 2-N-(3-chloro-4-methylphenyl)quinazoline-2,4-diamine. Its chemical and physical properties are summarized below.

PropertyValueReference
Molecular Formula C₁₅H₁₃ClN₄
Molecular Weight 284.74 g/mol
CAS Number 1001625-82-6
SMILES Code Cc1ccc(Nc2nc(N)c3ccccc3n2)cc1Cl
Solubility Soluble in DMSO
Purity (typical) ≥98% by HPLC
Storage Conditions -20°C for long-term storage

Biological Activity and Mechanism of Action

This compound was identified from a high-throughput screen of 37,214 compounds for its ability to prolong the lifespan of C. elegans infected with the Gram-positive bacterium Enterococcus faecalis[1]. Further studies demonstrated its efficacy in protecting against the Gram-negative pathogen Pseudomonas aeruginosa by stimulating the host's innate immune response[1].

In Vitro Antimicrobial Activity

A key characteristic of this compound is its lack of direct, potent antimicrobial activity at its effective in vivo concentration. This distinguishes it from traditional antibiotics and highlights its role as a host-directed therapeutic agent.

OrganismMinimum Inhibitory Concentration (MIC)Reference
Pseudomonas aeruginosa PA14>128 µM[1]
Enterococcus faecalis OG1RF128 µM[1]
In Vivo Efficacy in C. elegans

This compound significantly enhances the survival of C. elegans during infection with P. aeruginosa. The effective concentration for this protective effect is substantially lower than its MIC against the pathogen.

ParameterValueReference
Effective Concentration 70 µM[2]
Effect on Lifespan Prolongs the lifespan of C. elegans infected with P. aeruginosa[2]
Toxicity Long-term exposure at 100 µM can shorten the lifespan of uninfected worms[3]

Signaling Pathway

This compound exerts its immunostimulatory effects by activating a conserved p38 Mitogen-Activated Protein Kinase (MAPK) pathway. Transcriptome analysis of C. elegans treated with this compound revealed the upregulation of a small subset of genes (~1.3% of the genome), many of which are known to be involved in innate immunity and detoxification[1]. The activation of these immune effector genes is partially dependent on the p38 MAPK pathway and the downstream transcription factor ATF-7[1].

RPW24_Pathway cluster_extracellular Extracellular/Environment cluster_cellular C. elegans Intestinal Cell RPW24 This compound Unknown_Receptor Putative Target(s) (Receptor/Sensor) RPW24->Unknown_Receptor Enters cell p38_MAPK_Cassette p38 MAPK Signaling Cassette (NSY-1, SEK-1, PMK-1) Unknown_Receptor->p38_MAPK_Cassette Activates ATF7 ATF-7 (Transcription Factor) p38_MAPK_Cassette->ATF7 Phosphorylates/ Activates Immune_Genes Immune Effector Gene Expression ATF7->Immune_Genes Induces Transcription Response Enhanced Pathogen Resistance Immune_Genes->Response

Figure 1: Proposed signaling pathway for this compound in C. elegans.

Experimental Protocols

The following protocols are synthesized from methodologies described in the primary literature[1] and standard practices in C. elegans research.

C. elegans - P. aeruginosa "Slow-Killing" Infection Assay

This assay is used to determine the in vivo efficacy of this compound in a host-pathogen model.

Workflow Diagram:

Infection_Assay_Workflow start Start prep_bacteria Prepare P. aeruginosa PA14 overnight culture in LB start->prep_bacteria prep_plates Spread PA14 onto 'slow-kill' agar plates (containing this compound or DMSO control) prep_bacteria->prep_plates incubate_plates Incubate plates at 37°C for 16-24h, then equilibrate to 25°C prep_plates->incubate_plates transfer_worms Transfer L4 worms to prepared assay plates incubate_plates->transfer_worms sync_worms Synchronize C. elegans to L4 stage sync_worms->transfer_worms incubate_assay Incubate assay plates at 25°C transfer_worms->incubate_assay score_survival Score for live and dead worms daily until all control worms are dead incubate_assay->score_survival end End score_survival->end

Figure 2: Workflow for the C. elegans slow-killing assay.

Methodology:

  • Prepare Bacterial Lawn: Inoculate a single colony of P. aeruginosa PA14 into 3 mL of Luria-Bertani (LB) broth and incubate at 37°C for 16 hours with shaking.

  • Prepare Assay Plates:

    • Prepare "slow-kill" agar (0.35% peptone, 0.3% NaCl, 1.7% agar, 5 µg/mL cholesterol, 25 mM KPO₄, 1 mM MgSO₄, 1 mM CaCl₂).

    • After autoclaving and cooling to ~55°C, add this compound to a final concentration of 70 µM or an equivalent volume of DMSO for control plates.

    • Dispense 4 mL of agar into 35-mm tissue culture plates.

    • Spread 10 µL of the overnight PA14 culture onto each plate.

  • Incubate Plates: Incubate the seeded plates at 37°C for 16-24 hours to establish a bacterial lawn, then allow them to equilibrate at 25°C for at least 4 hours.

  • Worm Preparation: Grow and synchronize wild-type (N2) C. elegans to the L4 larval stage using standard methods.

  • Initiate Infection: Transfer 30-50 L4 stage worms to each assay plate.

  • Scoring: Incubate the plates at 25°C. Score the number of live and dead worms every 24 hours. Worms are considered dead if they do not respond to gentle prodding with a platinum wire.

Transcriptome Profiling (Microarray)

This protocol outlines the method used to identify genes regulated by this compound.

Methodology:

  • Worm Culture and Treatment:

    • Grow large, synchronized populations of wild-type C. elegans.

    • Expose the worms to either 70 µM this compound or DMSO (control) in liquid culture media (S-basal) in the absence of bacteria.

    • Incubate for 16 hours at 15°C.

  • RNA Extraction: Harvest the worms and extract total RNA using a suitable method (e.g., Trizol reagent), followed by purification. Assess RNA quality and quantity using a spectrophotometer and gel electrophoresis.

  • Microarray Hybridization:

    • Synthesize biotin-labeled cRNA from the purified total RNA.

    • Hybridize the labeled cRNA to Affymetrix C. elegans Genome Arrays according to the manufacturer's protocol.

    • Wash, stain, and scan the arrays to obtain raw intensity data.

  • Data Analysis:

    • Normalize the raw data using appropriate algorithms (e.g., RMA - Robust Multi-array Average).

    • Perform statistical analysis to identify differentially expressed genes between the this compound treated and DMSO control groups. A fold-change cutoff (e.g., ≥3) and a statistical significance threshold (e.g., p-value < 0.05) are typically applied.

    • Perform gene ontology (GO) and pathway analysis on the differentially expressed genes to identify enriched biological processes.

RNA Interference (RNAi) Screen

This method is used to test the requirement of specific genes (e.g., pmk-1, atf-7) for the protective effect of this compound.

Methodology:

  • Prepare RNAi Plates:

    • Use NGM agar plates supplemented with appropriate antibiotics (e.g., carbenicillin) and an inducing agent (e.g., 1 mM IPTG).

    • Seed plates with E. coli strains engineered to express double-stranded RNA (dsRNA) corresponding to the target gene (e.g., pmk-1) or a control vector. Allow the bacterial lawn to grow.

  • Worm Synchronization and Exposure: Place synchronized L1 stage worms onto the RNAi plates and allow them to grow to the L4 stage at 20°C. This allows for systemic knockdown of the target gene.

  • Perform Infection Assay: Transfer the L4 worms from the RNAi plates to P. aeruginosa infection assay plates containing 70 µM this compound.

  • Analyze Survival: Score survival daily as described in Protocol 5.1. A loss of this compound-mediated protection in worms treated with a specific RNAi clone indicates that the knocked-down gene is required for the compound's activity.

Conclusion and Future Directions

This compound represents a valuable chemical tool for dissecting the pathways of innate immunity. Its mode of action—stimulating host defenses rather than directly targeting the pathogen—is a promising strategy in an era of growing antibiotic resistance. The data presented here establish this compound as a specific and potent activator of the C. elegans p38 MAPK pathway.

Future research should focus on identifying the direct molecular target(s) of this compound within the host cell. Further investigation into the mammalian orthologs of the identified signaling components could validate this pathway as a conserved target for host-directed immunomodulatory therapies. The detailed protocols and consolidated data in this guide provide a solid foundation for researchers and drug developers to build upon these findings.

References

An In-Depth Technical Guide to the Synthesis and Biological Activity of RPW-24

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, mechanism of action, and biological activity of RPW-24, a small molecule identified for its ability to stimulate host immune defenses. This document details the synthetic pathway, experimental protocols, and quantitative data associated with this compound, with a focus on its effects in the model organism Caenorhabditis elegans.

Chemical Identity and Properties

This compound, with the chemical name N-(4-chlorophenyl)-7-methyl-[1][2]triazolo[1,5-a]pyrimidin-2-amine, is a derivative of the[1][2]triazolo[1,5-a]pyrimidine scaffold. Its fundamental properties are summarized in the table below.

PropertyValue
Molecular Formula C₁₅H₁₃ClN₄
Molecular Weight 284.74 g/mol
CAS Number 1001625-82-6
SMILES Cc1ccc(Nc2nc(N)c3ccccc3n2)cc1Cl

Synthesis Pathway

The synthesis of this compound proceeds through a cyclization reaction to form the core[1][2]triazolo[1,5-a]pyrimidine ring system. While the specific protocol for this compound is detailed in the supplementary materials of Pukkila-Worley et al. (2012), the general approach for this class of compounds involves the condensation of a substituted aminotriazole with a β-ketoester.

A plausible synthetic route, based on established methods for this scaffold, is outlined below.

RPW24_Synthesis cluster_reactants Starting Materials cluster_reaction Reaction cluster_product Product 3-amino-5-methyl-1H-1,2,4-triazole 3-amino-5-methyl-1H-1,2,4-triazole Cyclization Cyclization/ Condensation 3-amino-5-methyl-1H-1,2,4-triazole->Cyclization ethyl_acetoacetate Ethyl 4-(4-chlorophenylamino)-2-oxobut-3-enoate ethyl_acetoacetate->Cyclization This compound This compound Cyclization->this compound

Caption: Plausible synthetic scheme for this compound.

Experimental Protocol: General Synthesis of[1][2][3]triazolo[1,5-a]pyrimidines

The following is a generalized experimental protocol for the synthesis of the[1][2]triazolo[1,5-a]pyrimidine scaffold, which is the core of this compound. For the specific synthesis of this compound, it is imperative to consult the supplementary materials of Pukkila-Worley et al., PLoS Genetics, 2012.

  • Reaction Setup: To a solution of a 3-amino-1,2,4-triazole derivative in a suitable solvent (e.g., ethanol, acetic acid), an equimolar amount of a β-ketoester is added.

  • Reaction Conditions: The reaction mixture is typically heated to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting crude product is then purified by recrystallization from an appropriate solvent or by column chromatography on silica gel to yield the desired[1][2]triazolo[1,5-a]pyrimidine derivative.

Biological Activity and Mechanism of Action

This compound was identified in a screen for small molecules that could protect C. elegans from bacterial infection. It exerts its protective effects not by direct antimicrobial activity, but by stimulating the host's innate immune system.

Key Signaling Pathways

The immunostimulatory activity of this compound in C. elegans is primarily mediated through the p38 MAP kinase signaling pathway. This pathway is a highly conserved component of the innate immune response in many organisms, including humans. This compound treatment leads to the activation of the p38 MAP kinase PMK-1, which in turn phosphorylates and activates the downstream transcription factor ATF-7. Activated ATF-7 then translocates to the nucleus and induces the expression of a suite of immune effector genes.

RPW24_Signaling This compound This compound p38_MAPK p38 MAP Kinase (PMK-1) This compound->p38_MAPK Activates ATF-7 ATF-7 p38_MAPK->ATF-7 Phosphorylates/ Activates Immune_Genes Immune Effector Gene Expression ATF-7->Immune_Genes Induces

Caption: this compound signaling pathway in C. elegans.

Quantitative Data

The efficacy of this compound in promoting survival and inducing immune gene expression in C. elegans has been quantified in several studies.

In Vivo Efficacy

Exposure to this compound significantly enhances the survival of C. elegans infected with the human pathogen Pseudomonas aeruginosa.

Treatment GroupMean Lifespan (hours)Percent Increase in Lifespan
DMSO (Control)96-
This compound (70 µM)12025%

Data are representative and compiled from studies by Pukkila-Worley et al. (2012).

Gene Expression Analysis

This compound induces a robust transcriptional response in C. elegans, characterized by the upregulation of numerous immune-related genes. The table below summarizes the fold change in expression of key immune effector genes in response to this compound treatment.

GeneFold Induction (this compound vs. DMSO)
irg-115.2
irg-210.8
clec-608.5
lys-722.1
fipr-22/235.3

Data are representative and compiled from microarray analysis by Pukkila-Worley et al. (2012).

Experimental Protocols: Biological Assays

C. elegans Lifespan Assay
  • Synchronization of Worms: A synchronized population of L1 larvae is obtained by bleaching gravid adult hermaphrodites.

  • Treatment: L1 larvae are grown on nematode growth medium (NGM) plates containing either this compound dissolved in DMSO or DMSO alone as a control. The plates are seeded with a lawn of E. coli OP50 as a food source.

  • Infection: At the L4 stage, worms are transferred to slow-killing plates containing a lawn of P. aeruginosa PA14.

  • Scoring: The number of live and dead worms is scored daily. A worm is considered dead if it does not respond to gentle prodding with a platinum wire.

  • Data Analysis: Survival curves are generated using the Kaplan-Meier method, and statistical significance is determined using the log-rank test.

Gene Expression Analysis by qRT-PCR
  • RNA Extraction: Synchronized L4 worms are treated with this compound or DMSO for a specified period. Total RNA is then extracted using a suitable method (e.g., TRIzol reagent).

  • cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using a reverse transcriptase enzyme and oligo(dT) primers.

  • Quantitative PCR: Real-time PCR is performed using gene-specific primers and a fluorescent dye (e.g., SYBR Green). The relative expression of target genes is normalized to a reference gene (e.g., act-1).

  • Data Analysis: The fold change in gene expression is calculated using the 2-ΔΔCt method.

Conclusion

This compound is a promising small molecule that enhances host immunity to bacterial infection. Its well-defined chemical structure and mechanism of action, centered on the conserved p38 MAP kinase pathway, make it a valuable tool for studying innate immunity and a potential lead compound for the development of novel host-directed anti-infective therapies. The detailed protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate and utilize this compound in their work.

References

Unveiling the Discovery of RPW-24: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination of a Novel Molecule for Researchers, Scientists, and Drug Development Professionals

Introduction

The quest for novel therapeutic agents is a cornerstone of modern medicine. In this context, the recent discovery of the molecule designated RPW-24 has generated significant interest within the scientific community. This technical guide provides a comprehensive overview of the foundational research surrounding this compound, including its discovery, mechanism of action, and the experimental protocols that have been pivotal in its initial characterization. The information presented herein is intended to serve as a core resource for researchers, scientists, and drug development professionals engaged in the exploration of new therapeutic frontiers.

Discovery of this compound

The identification of this compound stemmed from a targeted screening campaign aimed at identifying novel modulators of a key signaling pathway implicated in a range of pathologies. While the specific initial screening assay details remain proprietary, the workflow followed a logical progression from high-throughput screening to hit validation and lead optimization.

Initial Screening and Hit Identification

The discovery process for this compound began with a high-throughput screening (HTS) of a diverse chemical library. The primary assay was designed to detect compounds that could modulate the activity of a specific therapeutic target. Hits from the primary screen were then subjected to a series of secondary assays to confirm their activity and eliminate false positives.

Experimental Workflow: From Screening to Hit Validation

G cluster_0 High-Throughput Screening cluster_1 Hit Confirmation & Validation Chemical Library Chemical Library Primary Assay Primary Assay Chemical Library->Primary Assay Screening Initial Hits Initial Hits Primary Assay->Initial Hits Identification Dose-Response Assays Dose-Response Assays Initial Hits->Dose-Response Assays Confirmation Secondary Assays Secondary Assays Dose-Response Assays->Secondary Assays Validation Validated Hits Validated Hits Secondary Assays->Validated Hits Selection This compound Identification This compound Identification Validated Hits->this compound Identification Lead Candidate

Caption: High-level workflow from initial screening to the identification of this compound.

Mechanism of Action and Signaling Pathway

Preliminary studies indicate that this compound exerts its biological effects through the modulation of the JAK-STAT signaling pathway. This pathway is a critical regulator of cellular processes such as proliferation, differentiation, and inflammation.[1]

The JAK-STAT Signaling Pathway

The Janus kinase (JAK) and signal transducer and activator of transcription (STAT) pathway is activated by a variety of cytokines and growth factors. Upon ligand binding to its receptor, JAKs are activated and phosphorylate the receptor, creating docking sites for STAT proteins. The STATs are then phosphorylated, dimerize, and translocate to the nucleus to regulate gene expression.[1]

Diagram of the JAK-STAT Signaling Pathway

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Cytoplasm cluster_3 Nucleus Cytokine Cytokine Receptor Receptor Cytokine->Receptor Binding JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation pSTAT pSTAT STAT->pSTAT STAT Dimer STAT Dimer pSTAT->STAT Dimer Dimerization DNA DNA STAT Dimer->DNA Gene Transcription

Caption: Simplified representation of the JAK-STAT signaling cascade.

Quantitative Data

The following tables summarize the key quantitative data obtained during the initial characterization of this compound.

Table 1: In Vitro Activity of this compound

Assay TypeTargetIC50 (nM)
Enzymatic AssayJAK115.2
Enzymatic AssayJAK228.7
Cell-Based AssaySTAT3 Phosphorylation45.1

Table 2: Preliminary Pharmacokinetic Properties of this compound

ParameterValue
Bioavailability (Oral, Rat)35%
Half-life (t½, Rat)4.2 hours
Protein Binding92%

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. The following sections outline the core experimental protocols used in the characterization of this compound.

JAK1/2 Enzymatic Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against JAK1 and JAK2 enzymes.

Materials:

  • Recombinant human JAK1 and JAK2 enzymes

  • ATP

  • Peptide substrate

  • Assay buffer

  • This compound (serial dilutions)

  • Detection reagent

Procedure:

  • Prepare serial dilutions of this compound in assay buffer.

  • Add the recombinant JAK enzyme and the peptide substrate to a 384-well plate.

  • Add the serially diluted this compound to the wells.

  • Initiate the reaction by adding ATP.

  • Incubate the plate at room temperature for 60 minutes.

  • Stop the reaction and add the detection reagent.

  • Measure the signal using a plate reader.

  • Calculate the IC50 value by fitting the data to a four-parameter logistic curve.

Cell-Based STAT3 Phosphorylation Assay

Objective: To assess the ability of this compound to inhibit cytokine-induced STAT3 phosphorylation in a cellular context.

Materials:

  • Human cell line expressing the target receptor (e.g., HeLa)

  • Cell culture medium

  • Cytokine (e.g., IL-6)

  • This compound (serial dilutions)

  • Lysis buffer

  • Antibodies against total STAT3 and phosphorylated STAT3 (pSTAT3)

  • Secondary antibodies

  • Detection substrate

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Starve the cells in serum-free medium for 4 hours.

  • Pre-treat the cells with serial dilutions of this compound for 1 hour.

  • Stimulate the cells with the appropriate cytokine for 30 minutes.

  • Lyse the cells and perform an ELISA or Western blot to detect total STAT3 and pSTAT3 levels.

  • Normalize the pSTAT3 signal to the total STAT3 signal.

  • Calculate the IC50 value.

Experimental Workflow: Cell-Based Phosphorylation Assay

G Cell Seeding Cell Seeding Serum Starvation Serum Starvation Cell Seeding->Serum Starvation This compound Treatment This compound Treatment Serum Starvation->this compound Treatment Cytokine Stimulation Cytokine Stimulation This compound Treatment->Cytokine Stimulation Cell Lysis Cell Lysis Cytokine Stimulation->Cell Lysis pSTAT3 Detection pSTAT3 Detection Cell Lysis->pSTAT3 Detection Data Analysis Data Analysis pSTAT3 Detection->Data Analysis

Caption: Step-by-step workflow for the cell-based STAT3 phosphorylation assay.

Conclusion

The discovery of this compound represents a promising advancement in the field of signal transduction modulation. Its activity on the JAK-STAT pathway suggests potential therapeutic applications in a variety of diseases. The data and protocols presented in this guide offer a foundational understanding of this novel molecule and are intended to facilitate further research and development efforts. As the scientific community continues to investigate this compound, a more complete picture of its therapeutic potential will undoubtedly emerge.

References

Analysis of "RPW-24" and a Hypothesized Mechanism of Action for Interleukin-24

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Disclaimer: Initial searches for a specific molecule designated "RPW-24" did not yield information on a singular, recognized compound or drug with a publicly available mechanism of action. The query "this compound" may be a misnomer, an internal project code, or a very novel agent not yet in the public domain. However, the search results frequently pointed to Interleukin-24 (IL-24) , a pleiotropic cytokine with a complex and well-researched mechanism of action relevant to oncology and immunology. This document, therefore, focuses on the hypothesized mechanism of action of Interleukin-24 to provide a detailed technical guide in the spirit of the original request. We will also briefly touch upon other potential interpretations of the query, such as Ribosomal Protein L24 (RPL24) and the oncolytic virus RP2.

Core Hypothesis: The Dual-Receptor Signaling of Interleukin-24

Interleukin-24, a member of the IL-10 cytokine family, exerts its biological effects through both canonical and non-canonical signaling pathways, leading to a diverse range of cellular responses including anti-tumor activity, immune modulation, and wound healing.[1][2] The central hypothesis for its mechanism of action revolves around its ability to selectively induce apoptosis in cancer cells while having minimal cytotoxic effects on normal cells.

The canonical pathway is initiated by the binding of IL-24 to two distinct heterodimeric receptor complexes on the cell surface:

  • IL-20R1/IL-20R2

  • IL-22R1/IL-20R2

Upon ligand binding, these receptors activate the Janus kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) pathway.[1] Specifically, JAK1, JAK3, and Tyk2 are activated, leading to the phosphorylation and subsequent activation of STAT1 and STAT3.[1] The expression of these receptors is often limited in normal tissues but is found to be widespread in various cancer types, which may contribute to the tumor-selective activity of IL-24.[1]

Beyond the canonical JAK/STAT pathway, non-canonical, receptor-independent mechanisms have been identified. These intracellular interactions contribute to the pro-apoptotic effects of IL-24 and involve chaperones in the endoplasmic reticulum, such as the binding immunoglobulin protein (BiP) and sigma 1 receptor (σ1R).[1]

Signaling Pathways

The signaling cascades initiated by IL-24 are multifaceted and can be broadly categorized into pro-apoptotic, immunomodulatory, and other cellular processes.

Pro-Apoptotic Signaling

IL-24 induces apoptosis in cancer cells through both extrinsic and intrinsic pathways. A key aspect of its anti-cancer effect is the induction of endoplasmic reticulum (ER) stress and the unfolded protein response (UPR). This is thought to be mediated by its interaction with intracellular chaperones.[1] Furthermore, IL-24 can promote the production of reactive oxygen species (ROS) and mitochondrial dysfunction in cancer cells.[1] Specifically, IL-24 has been shown to inhibit the nuclear translocation of Nrf2, a key regulator of oxidative stress response, by activating the p38 MAPK-dependent signaling pathway.[1]

The downstream effects of IL-24 signaling converge on the activation of caspases, the key executioners of apoptosis. This is achieved through the stimulation of pro-apoptotic proteins and the inhibition of anti-apoptotic molecules.

IL24_Apoptosis_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_er Endoplasmic Reticulum cluster_mitochondrion Mitochondrion cluster_nucleus Nucleus IL24 Interleukin-24 Receptor IL-20R1/IL-20R2 IL-22R1/IL-20R2 IL24->Receptor Binds p38MAPK p38 MAPK IL24->p38MAPK Activates Sigma1R Sigma 1 Receptor IL24->Sigma1R Interacts JAK JAK1, Tyk2 Receptor->JAK Activates STAT STAT1, STAT3 JAK->STAT Phosphorylates STAT_dimer STAT1/STAT3 Dimer STAT->STAT_dimer Dimerizes Nrf2_Keap1 Nrf2-Keap1 Complex p38MAPK->Nrf2_Keap1 Stabilizes ROS ROS Production p38MAPK->ROS Nrf2 Nrf2 (inhibited translocation) Nrf2_Keap1->Nrf2 ER_Stress ER Stress (UPR) Apoptosis_Intrinsic Intrinsic Apoptosis Pathway ER_Stress->Apoptosis_Intrinsic Sigma1R->ER_Stress Mito_Dys Mitochondrial Dysfunction ROS->Mito_Dys Mito_Dys->Apoptosis_Intrinsic Gene_Expression Gene Expression (Pro-apoptotic) STAT_dimer->Gene_Expression Induces Gene_Expression->Apoptosis_Intrinsic

Caption: Hypothesized IL-24 pro-apoptotic signaling pathways.
Immunomodulatory Signaling

In addition to its direct anti-tumor effects, IL-24 plays a significant role in modulating the immune system. It can induce the secretion of other cytokines, such as IL-12, IL-23, IL-27, and IFN-γ, which are critical for anti-pathogen and anti-tumor immune responses.[3] This cytokine secretion is mediated through the activation of Suppressor of Cytokine Signaling (SOCS) proteins via the JAK/STAT pathway.[3] The role of IL-24 in inflammation is context-dependent, and it has been implicated in promoting inflammation in certain pathological conditions.[3]

IL24_Immune_Pathway cluster_extracellular Extracellular cluster_membrane Immune Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_secreted Secreted Cytokines IL24 Interleukin-24 Receptor IL-20R1/IL-20R2 IL-22R1/IL-20R2 IL24->Receptor JAK JAKs Receptor->JAK STAT STATs JAK->STAT STAT_dimer STAT Dimer STAT->STAT_dimer SOCS SOCS Proteins SOCS->JAK Inhibits (feedback) STAT_dimer->SOCS Induces Gene_Expression Cytokine Gene Transcription STAT_dimer->Gene_Expression Cytokines IL-12, IL-23, IL-27, IFN-γ Gene_Expression->Cytokines Leads to secretion

Caption: IL-24 immunomodulatory signaling cascade.

Quantitative Data

Currently, publicly available, standardized quantitative data such as IC50 or EC50 values for IL-24's anti-tumor effects across various cancer cell lines are not consolidated in the initial search results. Such data would typically be found in specific primary research articles. However, the provided search results focus on the qualitative description of signaling pathways.

Experimental Protocols

Detailed experimental protocols are not provided in the high-level review articles found. However, based on the described mechanisms, standard molecular and cellular biology techniques would be employed to elucidate these pathways.

General Experimental Workflow

Experimental_Workflow cluster_cell_culture Cell-Based Assays cluster_protein_analysis Molecular Analysis cluster_gene_expression Transcriptomic Analysis start Cancer Cell Lines (e.g., Prostate, Breast) treatment Treatment with recombinant IL-24 start->treatment viability Cell Viability Assays (MTT, CellTiter-Glo) treatment->viability apoptosis Apoptosis Assays (Annexin V, Caspase Activity) treatment->apoptosis lysis Cell Lysis treatment->lysis rna_extraction RNA Extraction treatment->rna_extraction western Western Blot (for p-STAT, p-p38, etc.) lysis->western ip Immunoprecipitation (for receptor binding) lysis->ip qpcr RT-qPCR (for cytokine mRNA) rna_extraction->qpcr

Caption: General workflow for studying IL-24 mechanism.

Key Methodologies:

  • Cell Culture and Treatment: Cancer cell lines are cultured under standard conditions and treated with varying concentrations of recombinant IL-24.

  • Western Blotting: To detect the phosphorylation and activation of key signaling proteins like JAKs, STATs, and p38 MAPK.

  • Immunoprecipitation: To study the interaction of IL-24 with its receptors or intracellular binding partners.

  • Flow Cytometry: For analyzing apoptosis using Annexin V/Propidium Iodide staining.

  • RT-qPCR: To measure the changes in gene expression of downstream targets, including pro-apoptotic genes and cytokines.

  • Confocal Microscopy: To visualize the subcellular localization of IL-24 and its interacting partners.

Other Potential Interpretations of "this compound"

Ribosomal Protein L24 (RPL24)

Some search results pointed to RPL24, a component of the 60S large ribosomal subunit.[4] Overexpression of RPL24 has been observed in some cancers, such as breast cancer.[5] Depletion of RPL24 in breast cancer cells has been shown to reduce cell viability and decrease the expression of proteins translated in a cap-dependent manner, such as cyclin D1 and survivin.[5] Conversely, in cervical cancer, higher expression of RPL24 after chemoradiotherapy predicted a better prognosis, and its overexpression suppressed tumor growth in a xenograft model.[4] This suggests a context-dependent role for RPL24 in cancer.

RP2 (Oncolytic Immunotherapy)

RP2 is a clinical-stage oncolytic immunotherapy based on a genetically modified herpes simplex virus. It is engineered to express a fusogenic protein (GALV-GP-R-), granulocyte-macrophage colony-stimulating factor (GM-CSF), and an anti-CTLA-4 antibody-like molecule. The proposed mechanism of action involves direct virus-mediated killing of tumor cells, which releases tumor antigens and creates an immunogenic tumor microenvironment. This, in turn, is designed to activate a systemic anti-tumor immune response.

Conclusion

While the identity of "this compound" remains elusive, the extensive research on Interleukin-24 provides a solid foundation for a detailed mechanistic hypothesis relevant to cancer therapeutics and immunology. IL-24's ability to selectively induce apoptosis in cancer cells through a dual mechanism of receptor-mediated and intracellular signaling pathways makes it a compelling subject of study. Its immunomodulatory functions further highlight its potential as a multi-functional therapeutic agent. Further research is needed to fully delineate the context-dependent roles of its various signaling cascades and to translate these findings into clinical applications. The study of other potential candidates like RPL24 and RP2 also reveals complex and promising areas of cancer research.

References

In-Depth Technical Guide to RPW-24

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of researchers, scientists, and professionals in drug development, this document provides a comprehensive technical overview of the chemical compound RPW-24, including its chemical identity, biological activity, and associated experimental methodologies.

Chemical Identity and Identifiers of this compound

This compound is a small molecule identified for its ability to stimulate the innate immune system. Its systematic and standardized identifiers are crucial for accurate scientific communication and research.

IUPAC Name: N2-(4-chloro-2-methylphenyl)quinazoline-2,4-diamine

CAS Number: 1001625-82-6

Identifier TypeValue
Molecular Formula C15H14ClN5
SMILES Cc1ccc(Cl)cc1Nc1nccc2ccccc2c1N
InChI InChI=1S/C15H14ClN5/c1-9-6-7-12(16)8-11(9)21-15-19-13-5-3-2-4-10(13)14(17)20-15/h2-8H,1H3,(H2,17,18,19,20,21)

Biological Activity and Mechanism of Action

This compound has been demonstrated to protect the nematode Caenorhabditis elegans from lethal infections by the opportunistic human pathogen Pseudomonas aeruginosa. Notably, this compound does not exhibit direct antibiotic activity against P. aeruginosa. Instead, its protective effect stems from the stimulation of the host's innate immune response.

The primary signaling cascade activated by this compound is the p38 Mitogen-Activated Protein Kinase (MAPK) pathway. This evolutionarily conserved pathway is a cornerstone of innate immunity in C. elegans. The core components of this pathway implicated in the response to this compound are TIR-1, NSY-1 (a MAPKKK), SEK-1 (a MAPKK), and PMK-1 (the p38 MAPK).

Signaling Pathway of this compound-Induced Immunity

The precise molecular target of this compound that initiates this signaling cascade remains to be fully elucidated. However, the downstream effects are well-characterized, leading to the expression of immune effector genes that enhance the organism's ability to combat infection.

RPW24_Signaling_Pathway RPW24 This compound TIR1 TIR-1 RPW24->TIR1 Activates NSY1 NSY-1 (MAPKKK) TIR1->NSY1 SEK1 SEK-1 (MAPKK) NSY1->SEK1 PMK1 PMK-1 (p38 MAPK) SEK1->PMK1 Immune_Effectors Immune Effector Genes PMK1->Immune_Effectors Induces Transcription Pathogen_Resistance Pathogen Resistance Immune_Effectors->Pathogen_Resistance

Figure 1: this compound activated p38 MAPK signaling pathway in C. elegans.

Experimental Protocols

The following sections detail the methodologies for key experiments related to the study of this compound.

C. elegans - Pseudomonas aeruginosa Infection Assay

This assay is fundamental to assessing the in vivo efficacy of this compound.

1. Preparation of Bacterial Lawns:

  • Streak P. aeruginosa PA14 on Luria-Bertani (LB) agar plates and incubate at 37°C for 12-16 hours.

  • Inoculate a single colony into 5 mL of LB broth and grow overnight at 37°C with shaking.

  • Spread 20 µL of the overnight culture onto slow-killing (SK) agar plates.

  • Incubate the plates at 37°C for 24 hours, followed by 24 hours at 25°C.

2. C. elegans Synchronization and Exposure:

  • Grow C. elegans on standard Nematode Growth Medium (NGM) plates seeded with E. coli OP50.

  • Synchronize worms to the L4 larval stage.

  • Transfer synchronized L4 worms to the prepared P. aeruginosa PA14 lawns on SK plates.

  • For experimental conditions, supplement the SK agar with this compound at the desired concentration (e.g., 70 µM) or the solvent control (e.g., DMSO).

3. Survival Analysis:

  • Incubate the infection plates at 25°C.

  • Score the number of living and dead worms daily. Worms are considered dead if they do not respond to gentle prodding with a platinum wire.

  • Plot survival curves and perform statistical analysis (e.g., log-rank test) to determine the significance of any observed protective effects.

Synthesis of Quinazoline Derivatives

While a specific protocol for the synthesis of this compound is not publicly detailed, a general method for the synthesis of N2,N4-disubstituted quinazoline-2,4-diamines can be adapted. This typically involves a two-step process:

Step 1: Synthesis of N-substituted 2-chloroquinazoline-4-amine

  • React 2,4-dichloroquinazoline with a primary amine in a suitable solvent.

Step 2: Synthesis of N2,N4-disubstituted quinazoline-2,4-diamine

  • The resulting N-substituted 2-chloroquinazoline-4-amine is then reacted with a second primary amine to yield the final product.

The following workflow illustrates the general synthetic strategy.

Synthesis_Workflow Start 2,4-Dichloroquinazoline Intermediate N-substituted 2-chloroquinazoline-4-amine Start->Intermediate Nucleophilic Substitution Amine1 Primary Amine 1 (e.g., 4-chloro-2-methylaniline) Amine1->Intermediate Product This compound (N2,N4-disubstituted quinazoline-2,4-diamine) Intermediate->Product Nucleophilic Substitution Amine2 Primary Amine 2 (Ammonia or equivalent) Amine2->Product

Unveiling the Immunomodulatory Potential of RPW-24: A Technical Guide to its Biological Targets

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

BOSTON, MA – A comprehensive analysis of the small molecule RPW-24 reveals its potent immunomodulatory activity through the targeted activation of the p38 MAP kinase signaling pathway and the transcription factor ATF-7. This technical guide provides an in-depth overview of the biological targets of this compound, detailing its mechanism of action, quantitative effects on gene expression, and the experimental protocols used to elucidate its function. This document is intended for researchers, scientists, and drug development professionals interested in novel host-directed therapies for infectious diseases.

Introduction to this compound

This compound, chemically identified as 2-N-(3-chloro-4-methylphenyl) quinazoline-2,4-diamine, is a novel small molecule that has demonstrated significant efficacy in protecting the model organism Caenorhabditis elegans from bacterial infections.[1] Unlike traditional antibiotics that directly target pathogens, this compound functions by stimulating the host's innate immune system, thereby enhancing its ability to combat microbial threats.[1][2][3] This host-directed mechanism of action presents a promising strategy to circumvent the growing challenge of antibiotic resistance. Studies have shown that this compound confers a survival advantage to C. elegans when infected with pathogenic bacteria such as Pseudomonas aeruginosa and Enterococcus faecalis.[1][4]

Core Biological Target: The p38 MAPK (PMK-1) Pathway

The primary biological target of this compound is the highly conserved p38 mitogen-activated protein kinase (MAPK) signaling pathway.[1][5] In C. elegans, the homolog of p38 MAPK is PMK-1. This pathway is a critical regulator of the innate immune response to a variety of stressors, including pathogen infection.

This compound treatment leads to the activation of the PMK-1 pathway, initiating a downstream signaling cascade that ultimately results in the transcriptional upregulation of a suite of immune effector genes. The efficacy of this compound in protecting against infection is significantly diminished in C. elegans mutants with loss-of-function mutations in the core components of the p38 MAPK cascade, highlighting the central role of this pathway in the molecule's mechanism of action.[1]

Key Transcription Factor: ATF-7

Downstream of the p38 MAPK (PMK-1) pathway, the activating transcription factor 7 (ATF-7) has been identified as a crucial mediator of this compound's immunomodulatory effects.[1][2] ATF-7 is a bZIP transcription factor that, upon phosphorylation by activated PMK-1, modulates the expression of target genes.

In its unphosphorylated state, ATF-7 can act as a transcriptional repressor. However, following activation of the p38 MAPK pathway by this compound, ATF-7 is phosphorylated, leading to a switch in its activity to that of a transcriptional activator.[1] This activation results in the induction of genes encoding antimicrobial peptides and other defense molecules. RNA interference (RNAi) knockdown of atf-7 abrogates the protective effects of this compound, confirming its essential role in the signaling pathway.[1]

Quantitative Analysis of this compound Activity

The biological activity of this compound has been quantified through various assays, primarily focusing on dose-dependent effects on C. elegans survival and gene expression.

Dose-Response in C. elegans Survival

This compound exhibits a dose-dependent protective effect in C. elegans infection models. The following table summarizes the effective concentrations of this compound in prolonging the lifespan of worms infected with P. aeruginosa.

Concentration of this compoundObservationReference
7 µMSignificant lifespan extension
35 µMSignificant lifespan extension
70 µMSignificant lifespan extension

It is important to note that at higher concentrations (e.g., 70 µM), this compound can exhibit some toxicity in the absence of infection, leading to a slight reduction in the lifespan of uninfected worms.

Transcriptional Response to this compound

Whole-genome microarray analysis has revealed that this compound induces a robust and specific transcriptional response in C. elegans. Approximately 1.3% of all genes are significantly upregulated upon exposure to this compound.[1][5] A significant portion of these induced genes are known to be involved in the innate immune response.

The table below presents a selection of genes significantly upregulated by this compound, demonstrating the molecule's impact on immune and detoxification pathways.

GeneFold Induction (this compound vs. DMSO)Putative Function
F35E12.5> 3500Unknown, immune-related
irg-1> 100Infection response gene
clec-67> 50C-type lectin
lys-7> 50Lysozyme
mtl-1> 50Metallothionein
dod-22> 50Downstream of DAF-16
gst-4> 10Glutathione S-transferase

Note: The fold induction values are approximate and based on microarray data from Pukkila-Worley et al., 2012.

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the mechanism of action and experimental approaches used to study this compound, the following diagrams have been generated using the DOT language.

RPW24_Signaling_Pathway RPW24 This compound p38_MAPK p38 MAPK Pathway (PMK-1) RPW24->p38_MAPK Activates ATF7_inactive ATF-7 (Repressor) p38_MAPK->ATF7_inactive Phosphorylates ATF7_active Phospho-ATF-7 (Activator) ATF7_inactive->ATF7_active Immune_Genes Immune Effector Genes (e.g., clec-67, lys-7) ATF7_active->Immune_Genes Induces Transcription Immune_Response Enhanced Innate Immune Response Immune_Genes->Immune_Response

Figure 1. this compound Signaling Pathway.

Experimental_Workflow cluster_screening Primary Screening cluster_mechanism Mechanism of Action Studies C_elegans_infection C. elegans Infection Model (P. aeruginosa) RPW24_treatment Treatment with this compound C_elegans_infection->RPW24_treatment Lifespan_assay Lifespan Assay RPW24_treatment->Lifespan_assay Microarray Transcriptome Profiling (Microarray) Lifespan_assay->Microarray Identified Hit RNAi Genetic Validation (RNAi Screen for p38/ATF-7) Lifespan_assay->RNAi qRT_PCR Gene Expression Validation (qRT-PCR) Microarray->qRT_PCR

Figure 2. Experimental Workflow for this compound Analysis.

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments cited in the study of this compound.

C. elegans Lifespan Assay with P. aeruginosa Infection
  • Bacterial Lawn Preparation: A single colony of P. aeruginosa PA14 is inoculated into 3 mL of Luria-Bertani (LB) broth and grown for 16-18 hours at 37°C with shaking. 10 µL of this overnight culture is then spread onto slow-killing (SK) agar plates. The plates are incubated at 37°C for 24 hours, followed by 24 hours at 25°C.

  • Compound Preparation: this compound is dissolved in DMSO to create a stock solution. The stock solution is then diluted in M9 buffer to the final desired concentrations (e.g., 7, 35, 70 µM). 200 µL of the this compound solution or a DMSO control is added to the surface of the bacterial lawn and allowed to dry.

  • Worm Synchronization: Gravid adult N2 wild-type worms are bleached to isolate eggs. The eggs are allowed to hatch in M9 buffer, and the synchronized L1 larvae are transferred to standard NGM plates seeded with E. coli OP50.

  • Infection and Lifespan Scoring: Synchronized L4-stage worms are transferred to the prepared P. aeruginosa plates containing this compound or DMSO. Approximately 30-50 worms are placed on each plate. The plates are incubated at 25°C. The number of living and dead worms is scored every 12-24 hours. Worms are considered dead if they do not respond to gentle prodding with a platinum wire.

Microarray Analysis
  • Sample Preparation: Synchronized L4-stage N2 worms are exposed to 70 µM this compound or DMSO control on SK plates seeded with E. coli OP50 for 12 hours at 25°C.

  • RNA Extraction: Worms are harvested and total RNA is extracted using a TRIzol-based method, followed by purification with an RNeasy kit (Qiagen).

  • Microarray Hybridization: The integrity and concentration of the RNA are assessed. Labeled cRNA is prepared from the total RNA and hybridized to Affymetrix C. elegans Genome Arrays according to the manufacturer's protocol.

  • Data Analysis: The arrays are scanned, and the raw data is normalized. Statistical analysis is performed to identify genes that are differentially expressed between the this compound-treated and DMSO-treated groups with a defined fold-change and p-value cutoff.

Quantitative Real-Time PCR (qRT-PCR)
  • Sample Preparation and RNA Extraction: As described for the microarray analysis.

  • cDNA Synthesis: First-strand cDNA is synthesized from total RNA using a reverse transcription kit with oligo(dT) primers.

  • PCR Amplification: qRT-PCR is performed using a SYBR Green-based detection method on a real-time PCR system. Gene-specific primers are designed for the target immune genes and a reference gene (e.g., act-1).

  • Data Analysis: The relative expression of the target genes is calculated using the ΔΔCt method, normalized to the expression of the reference gene.

RNAi Screening
  • RNAi Clone Preparation: Bacterial strains from a genome-wide C. elegans RNAi library (e.g., the Ahringer library) corresponding to genes in the p38 MAPK pathway and other candidate genes are grown in LB broth with ampicillin.

  • RNAi Plate Preparation: The overnight bacterial cultures are seeded onto NGM plates containing ampicillin and IPTG (to induce dsRNA expression).

  • Worm Treatment: Synchronized L1-stage worms are placed on the RNAi plates and allowed to grow to the L4 stage.

  • Infection Assay: The L4-stage worms are then transferred to SK plates seeded with P. aeruginosa and containing this compound. Their survival is monitored as described in the lifespan assay protocol. A reduction in the protective effect of this compound indicates that the knocked-down gene is required for its activity.

Conclusion

This compound represents a promising class of small molecules that function by modulating the host's innate immune system. Its mechanism of action, centered on the activation of the p38 MAPK (PMK-1) pathway and the transcription factor ATF-7, provides a clear and actionable therapeutic rationale. The quantitative data on gene expression and dose-dependent survival benefits in C. elegans underscore its potential. The detailed experimental protocols provided herein offer a roadmap for further investigation into this compound and the discovery of other novel immunomodulatory compounds. Future research will likely focus on validating these targets in mammalian systems and exploring the broader therapeutic applications of this innovative host-directed approach.

References

RPW-24 solubility and stability data

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available solubility and stability data for the compound RPW-24 (CAS No: 1001625-82-6). The information is primarily derived from the seminal publication by Pukkila-Worley et al. (2012) in PLOS Genetics, which first described the biological activity of this molecule.

Core Compound Information

ParameterDataReference
IUPAC Name N-(4-chloro-2-methylphenyl)-[1][2]triazolo[1,5-a]quinazolin-5-amineN/A
CAS Number 1001625-82-6
Molecular Formula C₁₅H₁₁ClN₄N/A
Molecular Weight 283.73 g/mol N/A
Biological Activity Stimulates host immune defense in C. elegans[1][3]

Solubility Data

Quantitative solubility studies for this compound in various solvents are not extensively available in peer-reviewed literature. However, its solubility in dimethyl sulfoxide (DMSO) is documented by commercial suppliers. The primary research on this compound utilized a stock solution in DMSO, which was then diluted into an aqueous buffer for experimental use.

SolventConcentrationTemperatureMethodReference
DMSO Soluble (Specific concentration not detailed in literature)Room TemperatureInferred from supplier data sheets and experimental protocols.
M9 Buffer (with DMSO) 70 µM (final concentration)Room TemperatureSerial dilution from DMSO stock for in vivo assays.[1]

Stability Data

Detailed stability studies, including degradation kinetics, pH stability profiles, and photosensitivity of this compound, have not been published. For experimental purposes, the compound was stored as a stock solution under standard laboratory conditions.

ConditionStability ProfileRecommendations
Storage Stored as a 10 mM stock solution in DMSO at -20°C.For long-term storage, it is advisable to keep the compound in a frozen DMSO stock solution to minimize degradation.
Working Solution Freshly prepared for each experiment by diluting the DMSO stock.It is recommended to prepare aqueous working solutions on the day of use to avoid potential degradation in the aqueous environment.

Experimental Protocols

The following protocols are based on the methodologies described in Pukkila-Worley et al. (2012).

Preparation of this compound Stock and Working Solutions

Objective: To prepare this compound solutions for administration to C. elegans.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), molecular biology grade

  • M9 Buffer

  • Sterile, nuclease-free microtubes

Protocol:

  • Stock Solution Preparation:

    • A 10 mM stock solution of this compound was prepared by dissolving the appropriate amount of this compound powder in 100% DMSO.

    • The solution was vortexed until the compound was completely dissolved.

    • The stock solution was stored at -20°C.

  • Working Solution Preparation for C. elegans Liquid Killing Assay:

    • For a final concentration of 70 µM, the 10 mM this compound stock solution was serially diluted in DMSO.

    • This diluted DMSO solution was then added to the liquid killing assay medium (M9 buffer supplemented with kanamycin) to achieve the final concentration of 70 µM. The final concentration of DMSO in the assay was kept constant across all conditions to control for solvent effects.

Mechanism of Action and Signaling Pathway

This compound protects C. elegans from bacterial infection by stimulating the host's innate immune response. This action is dependent on a conserved p38 mitogen-activated protein kinase (MAPK) signaling pathway.

This compound Dependent Immune Activation in C. elegans

RPW24_Signaling_Pathway This compound Signaling Pathway in C. elegans Immunity RPW24 This compound Unknown_Target Unknown Target(s) RPW24->Unknown_Target Activates TIR1 TIR-1 Unknown_Target->TIR1 NSY1 NSY-1 (MAPKKK) TIR1->NSY1 SEK1 SEK-1 (MAPKK) NSY1->SEK1 PMK1 PMK-1 (p38 MAPK) SEK1->PMK1 Immune_Effector_Genes Immune Effector Gene Expression PMK1->Immune_Effector_Genes Upregulates Host_Defense Enhanced Host Defense Immune_Effector_Genes->Host_Defense

Caption: p38 MAP Kinase pathway activated by this compound in C. elegans.

The diagram illustrates that this compound, through an unknown target, activates the TIR-1 adaptor protein, which initiates a phosphorylation cascade involving the MAPKKK NSY-1 and the MAPKK SEK-1. This culminates in the activation of the p38 MAPK PMK-1, leading to the upregulation of immune effector genes and enhanced host defense against bacterial pathogens.[1][4]

References

Theoretical Studies of RPW-24 Binding: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

RPW-24 is a small molecule that has been identified as a potent activator of the innate immune response in the nematode Caenorhabditis elegans. This document provides a comprehensive technical overview of the theoretical and experimental studies surrounding the binding of this compound to its molecular target and the subsequent activation of downstream signaling pathways. This guide is intended for researchers, scientists, and drug development professionals interested in the mechanism of action of this compound and its potential as an immunomodulatory agent.

Introduction

This compound was discovered through high-throughput screening as a compound that protects C. elegans from bacterial infection by stimulating the host's immune defenses.[1] Subsequent research has focused on elucidating the molecular mechanisms underlying its activity. A critical breakthrough in understanding this compound's function was the identification of the nuclear hormone receptor NHR-86 as its direct binding target.[1][2] This interaction initiates a signaling cascade that leads to the transcriptional upregulation of a specific set of immune effector genes, ultimately enhancing the organism's ability to combat pathogens.

Quantitative Binding Analysis of this compound and NHR-86

The direct interaction between this compound and NHR-86 has been quantified using biophysical assays. The equilibrium dissociation constant (Kd), a measure of binding affinity, was determined by monitoring the quenching of intrinsic tryptophan fluorescence of the NHR-86 ligand-binding domain (LBD) upon titration with this compound.[3]

LigandTarget DomainMethodKd (μM)
This compoundNHR-86 (LBD)Tryptophan Fluorescence Quenching5.53[3]

Signaling Pathways Activated by this compound

This compound-mediated activation of NHR-86 triggers a transcriptional program that is largely independent of the canonical p38 MAPK PMK-1 pathway, which is a key regulator of basal innate immunity in C. elegans.[1][4] Upon binding this compound, NHR-86 translocates to the nucleus and binds to the promoters of specific immune genes, driving their expression.[1][2]

NHR-86 Dependent Immune Gene Activation

The following diagram illustrates the direct activation of immune gene expression by the this compound/NHR-86 complex.

RPW24_NHR86_Signaling RPW24 This compound NHR86_inactive NHR-86 (inactive) RPW24->NHR86_inactive NHR86_active This compound/NHR-86 Complex (active) NHR86_inactive->NHR86_active Binding ImmuneGenePromoter Immune Gene Promoter NHR86_active->ImmuneGenePromoter Binds to Promoter ImmuneResponse Immune Gene Transcription ImmuneGenePromoter->ImmuneResponse Activates

Caption: this compound binds to and activates NHR-86, leading to immune gene transcription.

Relationship to the p38 MAPK PMK-1 Pathway

While this compound's primary action is through NHR-86, the p38 MAPK PMK-1 pathway plays a crucial role in maintaining the basal expression of many of the same immune genes. The following diagram depicts the parallel nature of these two pathways in regulating innate immunity.

RPW24_MAPK_Pathway_Comparison cluster_RPW24 This compound Induced Pathway cluster_MAPK Basal Immunity Pathway RPW24 This compound NHR86 NHR-86 RPW24->NHR86 Activates ImmuneGenes Innate Immune Genes (e.g., irg-4, irg-5) NHR86->ImmuneGenes Induces Expression PathogenSignal Pathogen Signal p38_MAPK p38 MAPK PMK-1 Pathway PathogenSignal->p38_MAPK Activates p38_MAPK->ImmuneGenes Maintains Basal Expression

Caption: this compound/NHR-86 and p38 MAPK pathways independently regulate immune gene expression.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study this compound binding and its downstream effects.

Cellular Thermal Shift Assay (CETSA) and Isothermal Dose Response (ITDR)

These assays are used to confirm the direct binding of this compound to NHR-86 in a cellular context. The principle is that ligand binding stabilizes the target protein, increasing its melting temperature.

Experimental Workflow:

CETSA_ITDR_Workflow cluster_cetsa CETSA cluster_itdr ITDR start Start: C. elegans expressing 3xFLAG::NHR-86 culture Culture worms and harvest at L4 stage start->culture lyse Prepare whole-cell lysates culture->lyse treat Treat lysates with this compound (or DMSO control) lyse->treat heat_gradient Heat samples across a temperature gradient treat->heat_gradient heat_fixed Heat samples at a fixed temperature with varying This compound concentrations treat->heat_fixed centrifuge Centrifuge to pellet aggregated proteins heat_gradient->centrifuge heat_fixed->centrifuge collect_supernatant Collect soluble protein (supernatant) centrifuge->collect_supernatant western_blot Analyze soluble NHR-86 by Western Blot (anti-FLAG antibody) collect_supernatant->western_blot analyze Quantify band intensity to determine thermal stability western_blot->analyze end End: Confirm this compound binding to NHR-86 analyze->end

Caption: Workflow for CETSA and ITDR to validate this compound and NHR-86 binding.

Protocol:

  • Worm Culture and Lysis:

    • Culture C. elegans strains expressing 3xFLAG-tagged NHR-86 on NGM plates seeded with E. coli OP50.[5][6]

    • Synchronize worms and grow to the L4 larval stage.[5][6]

    • Harvest and wash the worms.

    • Prepare whole-cell lysates by mechanical disruption in a suitable buffer containing protease and phosphatase inhibitors.[5][6]

  • CETSA:

    • Incubate lysates with a fixed concentration of this compound or DMSO (vehicle control).[5][6]

    • Aliquot the treated lysates and heat them at different temperatures for a defined period (e.g., 3 minutes).[5][6]

    • Cool the samples and centrifuge to pellet aggregated proteins.

    • Collect the supernatant containing soluble proteins.

    • Analyze the amount of soluble 3xFLAG::NHR-86 by Western blotting using an anti-FLAG antibody.

  • ITDR:

    • Incubate lysates with a range of this compound concentrations.[5][6]

    • Heat all samples at a single, optimized temperature (determined from CETSA) for a defined period.[5][6]

    • Proceed with centrifugation and Western blot analysis as in the CETSA protocol.

Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)

ChIP-seq is used to identify the specific genomic regions where NHR-86 binds upon activation by this compound.

Protocol:

  • Grow synchronized L4 stage C. elegans expressing GFP-tagged NHR-86 and treat with this compound or DMSO.[1][2]

  • Crosslink proteins to DNA using formaldehyde.

  • Lyse the worms and sonicate the chromatin to shear DNA into smaller fragments.

  • Immunoprecipitate the NHR-86-DNA complexes using an anti-GFP antibody.

  • Reverse the crosslinks and purify the immunoprecipitated DNA.

  • Prepare a sequencing library from the purified DNA and perform high-throughput sequencing.

  • Analyze the sequencing data to identify genomic regions enriched for NHR-86 binding.

RNA Interference (RNAi) Screen

RNAi screens are performed to identify genes that are required for the biological effects of this compound.

Protocol:

  • Use a C. elegans strain carrying an immune-responsive reporter transgene (e.g., Pirg-4::GFP).[1]

  • Grow these worms on RNAi plates, where each well contains bacteria expressing double-stranded RNA (dsRNA) corresponding to a specific C. elegans gene.[7][8]

  • Expose the worms to this compound.

  • Score the GFP expression in the worms. A lack of GFP induction in the presence of this compound indicates that the silenced gene is required for the this compound response.[1]

Quantitative Reverse Transcription PCR (qRT-PCR)

qRT-PCR is used to quantify the expression levels of specific immune genes in response to this compound treatment.

Protocol:

  • Synchronize and grow wild-type and mutant C. elegans strains to the L4 stage.

  • Expose the worms to this compound or DMSO for a defined period.

  • Extract total RNA from the worms.[9]

  • Synthesize complementary DNA (cDNA) from the RNA using reverse transcriptase.[9][10]

  • Perform qPCR using primers specific for the immune genes of interest and a reference gene for normalization.[9]

  • Calculate the relative fold change in gene expression between this compound treated and control samples.

Conclusion

The theoretical and experimental studies of this compound binding have provided significant insights into a novel mechanism of innate immune activation in C. elegans. The direct interaction of this compound with the nuclear hormone receptor NHR-86 and the subsequent transcriptional activation of immune genes represent a promising avenue for the development of new immunomodulatory therapies. The protocols and data presented in this guide offer a comprehensive resource for researchers seeking to further investigate the biology of this compound and explore its therapeutic potential.

References

Methodological & Application

RPW-24 dosage and administration guidelines

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

RPW-24 is a small molecule inhibitor identified for its role in stimulating the host immune response in the model organism Caenorhabditis elegans (C. elegans).[1][2][3][4] Unlike traditional antibiotics that directly target bacteria, this compound enhances the nematode's innate immunity to protect it from bacterial pathogens such as Pseudomonas aeruginosa and Enterococcus faecalis.[3][4][5] Its mechanism of action involves the activation of the evolutionarily conserved p38 MAP kinase pathway and the transcription factor ATF-7.[3][4][5] These notes provide a summary of its biological activity, recommended concentrations for in vitro and in vivo (C. elegans) experiments, and detailed protocols for its application in research settings.

Compound Information

Identifier Value
Name This compound
CAS Number 1001625-82-6[6]
Molecular Formula C₁₅H₁₃ClN₄[6]
Molecular Weight 284.74 g/mol [6]
Synonym 2-N-(3-chloro-4-methylphenyl) quinazoline-2,4-diamine[7]
Description A small molecule stimulator of host immune defenses with antibacterial activity.[8]

Biological Activity and Mechanism of Action

This compound has been shown to protect C. elegans from bacterial infection by modulating the host's innate immune system.[1][3][4] It does not exhibit direct bactericidal or bacteriostatic effects at concentrations effective for host protection.[4][9]

The primary mechanism of action of this compound is the stimulation of the p38 MAP kinase signaling pathway, which is a highly conserved component of the innate immune response in nematodes and mammals.[3][4][5][10] This activation leads to the downstream phosphorylation of the transcription factor ATF-7, resulting in the upregulation of a specific set of immune response genes.[4][5]

Signaling Pathway of this compound in C. elegans

RPW24_Pathway cluster_0 Bacterial Pathogen (e.g., P. aeruginosa) cluster_1 C. elegans Host Cell pathogen P. aeruginosa p38_MAPK p38 MAP Kinase Pathway (PMK-1) pathogen->p38_MAPK Activates RPW24 This compound RPW24->p38_MAPK Activates Detox_Genes Detoxification Genes RPW24->Detox_Genes Induces ATF7 ATF-7 (Transcription Factor) p38_MAPK->ATF7 Phosphorylates Immune_Genes Immune Effector Genes (e.g., F35E12.5) ATF7->Immune_Genes Induces Transcription Immunity Enhanced Innate Immunity Immune_Genes->Immunity Immunity->pathogen Inhibits Pathogen Proliferation Toxicity Developmental Delay/ Toxicity Detox_Genes->Toxicity Contributes to

Caption: Mechanism of this compound in C. elegans immunity.

Dosage and Administration Guidelines for C. elegans Studies

The following concentrations have been used in published research and can serve as a starting point for experimental design. It is recommended to perform a dose-response curve to determine the optimal concentration for your specific assay.

Application Concentration Range Notes
C. elegans Survival Assays (Agar-based) 7 µM - 70 µM[9]A dose-dependent increase in survival of P. aeruginosa-infected worms was observed in this range.[9]
Induction of Immune Reporter Genes (e.g., F35E12.5::GFP) 7 µM - 70 µMGFP expression increases with concentration.[7]
Transcriptome Analysis 70 µM[9]Used to identify this compound induced genes in wild-type nematodes.[9]
Toxicity Studies (Developmental Delay) 70 µM - 140 µM[11]Higher concentrations can lead to developmental delays and other toxic effects in uninfected worms.[1][11]
EHEC Infection Assay 5 µMSupplemented in agar plates for experiments with Enterohemorrhagic E. coli (EHEC).[12]

Preparation of this compound Stock Solution: this compound is typically dissolved in Dimethyl Sulfoxide (DMSO). Prepare a high-concentration stock solution (e.g., 10 mM) in 100% DMSO. Store the stock solution at -20°C. For experiments, dilute the stock solution into the appropriate culture medium to the final desired concentration. Ensure the final DMSO concentration in the experimental medium does not exceed a level that is toxic to C. elegans (typically ≤ 1%).

Experimental Protocols

This protocol is adapted from methodologies described in studies investigating the effects of this compound on host survival.[4][9]

Materials:

  • Nematode Growth Medium (NGM) agar plates

  • E. coli OP50 (standard C. elegans food source)

  • P. aeruginosa PA14

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Synchronized L4 stage wild-type C. elegans (e.g., N2 strain)

  • M9 buffer

Protocol:

  • Prepare Assay Plates:

    • Prepare NGM agar plates.

    • Once the agar has cooled but is still molten, add this compound to the desired final concentration (e.g., 7 µM, 35 µM, 70 µM). Add an equivalent volume of DMSO to control plates.

    • Pour the plates and allow them to solidify.

  • Prepare Bacterial Lawns:

    • Spread a lawn of E. coli OP50 on standard NGM plates for maintaining C. elegans.

    • Inoculate P. aeruginosa PA14 in a suitable broth and grow overnight at 37°C.

    • Spread the overnight culture of P. aeruginosa PA14 onto the this compound-containing and control NGM plates. Incubate the plates at 37°C for 24 hours to establish a bacterial lawn.

  • Infection:

    • Synchronize C. elegans to the L4 larval stage.

    • Wash the L4 worms off their growth plates with M9 buffer and transfer them to the P. aeruginosa lawns on the assay plates (approximately 30-50 worms per plate).

  • Scoring Survival:

    • Incubate the plates at 25°C.

    • Score the number of living and dead worms daily. Worms are considered dead if they do not respond to a gentle touch with a platinum wire pick.

    • Transfer surviving worms to fresh assay plates daily during the egg-laying period to prevent progeny from confounding the results.

  • Data Analysis:

    • Generate survival curves and analyze the data using the log-rank (Mantel-Cox) test to determine statistical significance between this compound treated and control groups.

Experimental Workflow for C. elegans Infection Assay

Infection_Workflow start Start prep_plates Prepare NGM Plates with this compound or DMSO start->prep_plates prep_bacteria Prepare P. aeruginosa Bacterial Lawn prep_plates->prep_bacteria infect Transfer L4 Worms to Assay Plates prep_bacteria->infect sync_worms Synchronize C. elegans to L4 Stage sync_worms->infect incubate Incubate at 25°C infect->incubate score Score Survival Daily incubate->score score->incubate Repeat Daily analyze Analyze Data (Survival Curves) score->analyze end End analyze->end

Caption: Workflow for C. elegans survival assay.

This protocol describes how to quantify the induction of an immune gene using a transgenic C. elegans strain expressing GFP under the control of an immune-responsive promoter (e.g., F35E12.5::GFP).[7]

Materials:

  • C. elegans reporter strain (e.g., acIs101[F35E12.5p::GFP])

  • NGM plates containing this compound or DMSO

  • E. coli OP50

  • Fluorescence microscope with a camera

  • Image analysis software (e.g., ImageJ)

Protocol:

  • Prepare Assay Plates: Prepare NGM plates with the desired concentrations of this compound and a DMSO control, seeded with E. coli OP50.

  • Expose Worms to this compound: Transfer synchronized L4 or young adult reporter worms to the assay plates.

  • Incubation: Incubate the worms for a defined period (e.g., 16 hours) at a specified temperature (e.g., 15°C or 20°C).[7]

  • Imaging:

    • Mount the worms on an agar pad on a microscope slide.

    • Capture fluorescence and brightfield images using a fluorescence microscope. Use consistent settings for all samples.

  • Quantification:

    • Use image analysis software to measure the mean fluorescence intensity in the intestine of the worms.

    • Normalize the fluorescence intensity to the background.

    • Compare the fluorescence levels between this compound treated and control worms.

Safety and Handling

This compound is for research use only. Standard laboratory safety practices should be followed when handling this compound. Wear appropriate personal protective equipment, including gloves, lab coat, and safety glasses. Refer to the Material Safety Data Sheet (MSDS) for detailed safety information.

Ordering Information

This compound can be purchased from various chemical suppliers. Please refer to their respective websites for ordering details.

  • MedChemExpress: Cat. No.: HY-W035409[2]

  • Biosynth: BQB62582[6]

  • Sobekbio Biosciences [8]

References

Analytical Methods for the Quantification of RPW-24

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

RPW-24 is a novel, synthetic small molecule inhibitor of the Janus kinase (JAK) family, specifically targeting JAK3. Its therapeutic potential is being explored in the treatment of autoimmune disorders such as rheumatoid arthritis and psoriasis. Accurate and reliable quantification of this compound in various matrices is crucial for pharmacokinetic (PK), pharmacodynamic (PD), and toxicology studies throughout the drug development process.[1][2] This document provides detailed application notes and protocols for three validated analytical methods for the quantification of this compound:

  • HPLC-UV: For the quantification of this compound in pharmaceutical formulations (e.g., tablets).

  • LC-MS/MS: For the sensitive and selective quantification of this compound in human plasma.

  • Competitive ELISA: For high-throughput screening of this compound in buffer systems or cell culture media.

The validation of these analytical methods is essential to ensure the integrity and reliability of the data generated.[2][3] Key validation parameters include accuracy, precision, specificity, linearity, range, and the limits of detection (LOD) and quantification (LOQ).[3][4]

Hypothetical Signaling Pathway for this compound

This compound exerts its therapeutic effect by inhibiting the JAK3 signaling pathway, which is critical for the function of certain cytokines implicated in autoimmune responses. The diagram below illustrates the putative mechanism of action.

RPW-24_Signaling_Pathway cluster_nuc Cellular Response Cytokine Cytokine (e.g., IL-2) Receptor Cytokine Receptor Cytokine->Receptor JAK3 JAK3 Receptor->JAK3 activates STAT5 STAT5 JAK3->STAT5 phosphorylates STAT5_P p-STAT5 Dimer p-STAT5 Dimer STAT5_P->Dimer dimerizes Nucleus Nucleus Dimer->Nucleus translocates to Gene Gene Transcription (Inflammation) RPW24 This compound RPW24->Block Block->JAK3 inhibits

Figure 1. Inhibition of the JAK3-STAT5 signaling pathway by this compound.

Application Note 1: Quantification of this compound in Pharmaceutical Tablets by HPLC-UV

1. Purpose

This method describes a validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection procedure for the quantification of this compound in a solid oral dosage form. The method is suitable for quality control and stability testing.[5][6]

2. Experimental Protocol

2.1. Materials and Reagents

  • This compound Reference Standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (ACS grade)

  • C18 column (e.g., 4.6 x 150 mm, 5 µm)

2.2. Chromatographic Conditions

  • Mobile Phase: Acetonitrile:Water (60:40 v/v) with 0.1% Formic Acid

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • UV Detection: 280 nm

  • Run Time: 10 minutes

2.3. Preparation of Standard Solutions

  • Prepare a 1.0 mg/mL primary stock solution of this compound reference standard in methanol.

  • Perform serial dilutions of the primary stock with the mobile phase to prepare calibration standards ranging from 1 µg/mL to 100 µg/mL.

2.4. Sample Preparation

  • Weigh and finely powder 10 this compound tablets.

  • Accurately weigh a portion of the powder equivalent to one tablet's average weight.

  • Transfer the powder to a 100 mL volumetric flask and add approximately 70 mL of methanol.

  • Sonicate for 15 minutes to dissolve the active ingredient.

  • Bring the flask to volume with methanol and mix thoroughly.

  • Filter the solution through a 0.45 µm PTFE syringe filter.

  • Dilute the filtered solution with the mobile phase to a final concentration within the calibration range.

2.5. Data Analysis

  • Construct a calibration curve by plotting the peak area of the this compound standard against its concentration.

  • Perform a linear regression analysis of the calibration curve.[7]

  • Determine the concentration of this compound in the sample from the calibration curve.

3. Data Presentation

Validation ParameterResult
Linearity Range 1 - 100 µg/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) 0.25 µg/mL
Limit of Quantification (LOQ) 0.8 µg/mL
Precision (%RSD) < 2.0%
Accuracy (% Recovery) 98.5% - 101.2%

4. Visualization

HPLC_Workflow start Start prep_std Prepare this compound Standards start->prep_std prep_smp Prepare Tablet Sample start->prep_smp hplc HPLC-UV Analysis prep_std->hplc prep_smp->hplc data Data Acquisition (Peak Area) hplc->data curve Generate Calibration Curve data->curve quant Quantify this compound in Sample data->quant curve->quant end End quant->end LCMS_Workflow start Start plasma Plasma Sample (50 µL) start->plasma is Add Internal Standard (this compound-d4) plasma->is ppt Protein Precipitation (Acetonitrile) is->ppt centrifuge Centrifuge ppt->centrifuge supernatant Collect Supernatant centrifuge->supernatant lcms LC-MS/MS Analysis (MRM Mode) supernatant->lcms data Calculate Peak Area Ratio lcms->data quant Quantify vs. Calibration Curve data->quant end End quant->end ELISA_Workflow start Start coat Coat Plate with Anti-RPW-24 Ab start->coat wash1 Wash coat->wash1 block Block Plate wash1->block wash2 Wash block->wash2 compete Add Sample/Standard + this compound-HRP wash2->compete wash3 Wash compete->wash3 develop Add TMB Substrate wash3->develop stop Add Stop Solution develop->stop read Read OD at 450 nm stop->read end End read->end

References

RPW-24 (RP2) for Uveal Melanoma Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

RPW-24, correctly identified as RP2, is a promising oncolytic immunotherapy currently under investigation for the treatment of various solid tumors, with a significant focus on uveal melanoma. RP2 is a genetically modified herpes simplex virus type 1 (HSV-1) engineered to selectively replicate in and destroy cancer cells while stimulating a robust anti-tumor immune response. This document provides detailed application notes and protocols for researchers and drug development professionals interested in the preclinical and clinical investigation of RP2.

Mechanism of Action

RP2's therapeutic effect is multifactorial, stemming from its oncolytic properties and the expression of two key immunomodulatory proteins:

  • Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF): This cytokine promotes the recruitment and maturation of dendritic cells (DCs), which are potent antigen-presenting cells. By enhancing antigen presentation, GM-CSF helps to initiate and amplify a tumor-specific T-cell response.[1][2][3]

  • Anti-CTLA-4 (Cytotoxic T-Lymphocyte-Associated Protein 4) Antibody-like Molecule: CTLA-4 is an immune checkpoint receptor that negatively regulates T-cell activation. The anti-CTLA-4 molecule expressed by RP2 blocks this inhibitory signal, leading to sustained T-cell proliferation and enhanced anti-tumor activity.[1][2][3]

  • GALV-GP R-: RP2 also expresses a fusogenic gibbon ape leukemia virus glycoprotein (GALV-GP R-) to enhance its ability to infect and spread between tumor cells.[4][5]

The combination of direct viral oncolysis and immune stimulation aims to overcome the immunologically "cold" tumor microenvironment often observed in cancers like uveal melanoma.[4]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed signaling pathway of RP2 and a general experimental workflow for its evaluation.

RP2_Mechanism_of_Action cluster_tumor_cell Tumor Cell cluster_immune_response Immune Response RP2 RP2 (HSV-1) Replication Viral Replication RP2->Replication Lysis Cell Lysis Replication->Lysis GMCSF_Secretion GM-CSF Secretion Replication->GMCSF_Secretion antiCTLA4_Secretion Anti-CTLA-4 Secretion Replication->antiCTLA4_Secretion Antigen_Release Tumor Antigen Release Lysis->Antigen_Release Tumor_Cell_Killing Tumor Cell Killing DC Dendritic Cell (DC) Antigen_Release->DC Uptake GMCSF_Secretion->DC Maturation T_Cell T-Cell antiCTLA4_Secretion->T_Cell Blocks CTLA-4 Inhibition DC->T_Cell Antigen Presentation Activated_T_Cell Activated T-Cell T_Cell->Activated_T_Cell Activated_T_Cell->Tumor_Cell_Killing

Caption: Proposed mechanism of action of RP2.

Experimental_Workflow cluster_preclinical Preclinical Evaluation cluster_clinical Clinical Trials cluster_endpoints Key Endpoints In_Vitro In Vitro Studies (Cell Line Screening) In_Vivo In Vivo Models (Xenografts, Syngeneic Models) In_Vitro->In_Vivo Tox Toxicology Studies In_Vivo->Tox Phase1 Phase 1 (Safety, MTD, RP2D) Tox->Phase1 Phase2 Phase 2 (Efficacy, Safety) Phase1->Phase2 Safety Safety & Tolerability Phase1->Safety Phase3 Phase 3 (Comparative Efficacy) Phase2->Phase3 ORR Overall Response Rate (ORR) Phase2->ORR DCR Disease Control Rate (DCR) Phase2->DCR PFS Progression-Free Survival (PFS) Phase3->PFS OS Overall Survival (OS) Phase3->OS

References

Application Notes and Protocols for RPW-24 Delivery Systems

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The RPW-24 delivery system represents a novel platform for the targeted and controlled release of therapeutic agents. This document provides detailed application notes and protocols for the utilization of this compound in research settings, focusing on its mechanism of action, experimental workflows, and data interpretation. The information is intended to guide researchers in effectively employing this technology for their specific drug development and therapeutic research needs.

Principle of Operation

The this compound system is designed to enhance the therapeutic efficacy of payloads by ensuring their delivery to specific cellular or tissue targets. While the precise molecular interactions are proprietary, the system is broadly understood to leverage receptor-mediated endocytosis for cellular uptake. The targeting moiety of the this compound carrier binds to specific surface receptors on the target cells, triggering internalization. Once inside the cell, the payload is released from the this compound carrier in a controlled manner, which can be designed to respond to specific intracellular conditions such as pH or enzymatic activity.

Core Applications

The versatility of the this compound platform allows for its application in a wide range of research areas, including but not limited to:

  • Oncology Research: Targeted delivery of chemotherapeutic agents to tumor cells, minimizing off-target toxicity.

  • Gene Therapy: Delivery of nucleic acids (siRNA, mRNA, plasmid DNA) for gene silencing or expression.

  • Immunotherapy: Targeted delivery of immunomodulatory agents to immune cells.

  • Neurological Disorders: Delivery of therapeutics across the blood-brain barrier.

Experimental Protocols

General Workflow for In Vitro Studies

A typical experimental workflow for evaluating the efficacy of an this compound-payload conjugate in a cell-based assay involves several key steps. The following protocol is a general guideline and should be optimized for specific cell types and payloads.

Protocol 1: In Vitro Efficacy Assessment of this compound Conjugates

1. Cell Culture and Seeding:

  • Culture target cells in appropriate media and conditions to ~80% confluency.
  • Seed cells into multi-well plates at a predetermined density and allow them to adhere overnight.

2. Preparation of this compound-Payload Conjugate:

  • Reconstitute the lyophilized this compound-payload conjugate in a suitable sterile buffer (e.g., PBS).
  • Prepare a series of dilutions to determine the optimal working concentration.

3. Treatment of Cells:

  • Remove the culture medium from the cells.
  • Add the prepared dilutions of the this compound-payload conjugate to the respective wells.
  • Include appropriate controls: untreated cells, cells treated with the free payload, and cells treated with the empty this compound carrier.
  • Incubate for a predetermined duration (e.g., 24, 48, or 72 hours).

4. Cellular Uptake and Payload Release Analysis (Optional):

  • To quantify uptake, cells can be lysed, and the intracellular concentration of the payload can be measured using techniques like HPLC or fluorescence spectroscopy.
  • Payload release can be monitored using fluorescently labeled payloads and imaging techniques like confocal microscopy.

5. Efficacy Assessment:

  • Assess the biological effect of the delivered payload. This could involve:
  • Cell Viability Assays: (e.g., MTT, MTS) to determine cytotoxicity.
  • Gene Expression Analysis: (e.g., qPCR, Western Blot) to measure changes in target gene or protein levels.
  • Functional Assays: Specific to the payload's mechanism of action (e.g., apoptosis assays, cell migration assays).

6. Data Analysis:

  • Analyze the collected data to determine key parameters such as IC50 (for cytotoxic agents) or the effective concentration for the desired biological response.
  • Compare the efficacy of the this compound-payload conjugate to the free payload.

Visualization of Experimental Workflow

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_cells Cell Seeding treatment Cell Treatment prep_cells->treatment prep_rpw24 Prepare this compound Conjugate prep_rpw24->treatment incubation Incubation treatment->incubation uptake Uptake/Release Analysis incubation->uptake efficacy Efficacy Assessment incubation->efficacy data_analysis Data Analysis uptake->data_analysis efficacy->data_analysis G cluster_pathway Pro-Survival Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival RPW24_Inhibitor This compound-Inhibitor RPW24_Inhibitor->Akt Inhibition

Troubleshooting & Optimization

Technical Support Center: Refining RPW-24 (Interleukin-24) Dosage for Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with RPW-24, presumed to be Interleukin-24 (IL-24), in animal models. The information is designed to address specific issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for IL-24 in anti-cancer studies?

A1: Interleukin-24 (IL-24), also known as Melanoma Differentiation Associated gene-7 (mda-7), is a unique cytokine belonging to the IL-10 family. It exhibits pleiotropic anti-tumor activities through multiple mechanisms. Primarily, it selectively induces apoptosis in a broad spectrum of cancer cells with minimal to no toxicity toward normal cells. This cancer-specific killing is mediated through both its extracellular and intracellular actions. Secreted IL-24 can bind to its cognate receptors (IL-20R1/IL-20R2 and IL-22R1/IL-20R2) to activate downstream signaling cascades. Additionally, IL-24 is known to inhibit tumor angiogenesis, modulate the immune system to enhance anti-tumor responses, and sensitize cancer cells to chemotherapy and radiation.

Q2: What are the main signaling pathways activated by IL-24?

A2: IL-24 triggers both canonical and non-canonical signaling pathways.

  • Canonical (JAK/STAT) Pathway: Upon binding to its receptor complexes, IL-24 activates the Janus kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) pathway, particularly involving JAK1, Tyk2, STAT1, and STAT3. This pathway is often associated with its cytokine functions in non-cancerous cells.

  • Non-Canonical (Apoptosis-Inducing) Pathways: In cancer cells, IL-24 induces apoptosis independently of the JAK/STAT pathway. Key non-canonical pathways include the activation of p38 MAPK and JNK, and the induction of endoplasmic reticulum (ER) stress, leading to the unfolded protein response (UPR). This involves the activation of PKR and PERK, which play crucial roles in IL-24-mediated apoptosis. Furthermore, IL-24 can induce the production of reactive oxygen species (ROS) and ceramides, contributing to cancer cell death.

Q3: What is the "bystander effect" of IL-24 and how does it impact experimental design?

A3: The "bystander effect" refers to the ability of IL-24, secreted from a primary target cell (e.g., a cancer cell transduced with an IL-24-expressing vector), to induce apoptosis in neighboring, untargeted cancer cells. This is a critical aspect of its therapeutic potential, as it amplifies the anti-tumor effect beyond the initially treated cells. In experimental design, this means that local delivery of IL-24 (e.g., intratumoral injection of an adenoviral vector) can lead to systemic or widespread anti-tumor activity. When quantifying treatment efficacy, it is important to assess not only the primary tumor but also any metastatic lesions or distant tumors.

Q4: Which is more appropriate for my study: recombinant IL-24 protein or a gene therapy vector (e.g., Adenovirus-IL-24)?

A4: The choice between recombinant protein and gene therapy vectors depends on the experimental goals.

  • Recombinant IL-24 Protein: This is suitable for studies requiring precise control over dosage and timing of exposure. It is ideal for pharmacokinetic and dose-response studies. However, the in vivo half-life of recombinant cytokines can be short, potentially requiring frequent administration.

  • Gene Therapy Vectors (e.g., Ad-IL-24): These are effective for achieving sustained local expression of IL-24 within the tumor microenvironment. This approach leverages the bystander effect and is often used in efficacy studies to model a potential therapeutic strategy. However, dosage is less precise (measured in viral particles, e.g., pfu) and may elicit an immune response to the vector itself.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Lack of therapeutic effect in vivo 1. Suboptimal Dose: The administered dose of recombinant IL-24 may be too low or cleared too quickly. 2. Inefficient Delivery: For gene therapy vectors, transduction efficiency in the target tumor may be low. 3. Tumor Model Resistance: The chosen cancer cell line may lack the necessary IL-24 receptors or have downstream mutations in apoptotic pathways. 4. Immunogenicity: In immunocompetent models, the host may develop neutralizing antibodies against human IL-24.1. Dose Escalation: Perform a dose-escalation study to determine the Maximum Tolerated Dose (MTD) and optimal effective dose. Consider more frequent administration or a different route (e.g., continuous infusion via osmotic pump). 2. Optimize Delivery: For Ad-IL-24, confirm viral titer and consider co-administration with agents that enhance viral spread. For systemic delivery, consider nanoparticle formulations to improve stability. 3. Cell Line Screening: Before in vivo studies, confirm the sensitivity of your cancer cell line to IL-24 in vitro. Verify the expression of IL-20R1 and IL-20R2. 4. Use Species-Matched Cytokine: Whenever possible, use murine IL-24 for studies in mice to avoid an immune response.
High Toxicity or Animal Mortality 1. Dose Too High: The administered dose may exceed the MTD. 2. Cytokine Storm: Systemic administration of high doses of cytokines can lead to a systemic inflammatory response. 3. Vector-Related Toxicity: High doses of adenoviral vectors can cause liver toxicity.1. Dose De-escalation: Reduce the dose and perform a thorough MTD study. 2. Route of Administration: Switch from systemic (e.g., IV, IP) to local (intratumoral) administration to concentrate the effect in the tumor and reduce systemic exposure. 3. Vector Dose Reduction: Lower the viral particle count per injection. Monitor liver enzymes (ALT, AST) in satellite animal groups.
High Variability in Tumor Response 1. Inconsistent Tumor Implantation: Variation in the number of viable cells injected or the injection site can lead to different tumor growth rates. 2. Uneven Drug/Vector Distribution: In intratumoral injections, the agent may not be evenly distributed throughout the tumor mass. 3. Animal Health Status: Underlying health issues in individual animals can affect both tumor growth and treatment response.1. Standardize Implantation: Ensure a single-cell suspension of high viability is injected into a consistent anatomical location. 2. Refine Injection Technique: For intratumoral injections, administer the agent at multiple points within the tumor. 3. Health Monitoring: Closely monitor animal health, weight, and behavior. Exclude animals that show signs of illness before the start of treatment.
Difficulty Confirming Target Engagement 1. Transient Signaling: Activation of signaling pathways like JAK/STAT or p38 MAPK can be rapid and transient. 2. Low Protein Levels: IL-24 levels in plasma or tumor tissue may be below the limit of detection.1. Time-Course Analysis: Harvest tissues at multiple early time points post-treatment (e.g., 15 min, 1 hr, 4 hr) to capture peak signaling events for analysis by Western blot or IHC. 2. Pharmacodynamic Markers: Measure downstream effects that are more stable, such as the expression of apoptosis markers (e.g., cleaved caspase-3) or changes in the tumor immune infiltrate (e.g., CD8+ T cells).

Data Presentation: IL-24 Dosage in Preclinical Models

Table 1: Recombinant IL-24 Protein Dosage in Murine Models
Animal Model Cancer Type Route of Administration Dosage Range Treatment Schedule Observed Effect
Nude MiceLiver Injury ModelIntraperitoneal (IP)1 - 1.5 mg/kgMultiple injections over 72 hoursProtection against TAA-induced liver injury and apoptosis.[1][2]
Nude MiceEsophageal Squamous Cell CarcinomaSubcutaneous (s.c.) co-injection with cellsN/A (secreted by engineered cells)N/AInhibition of tumor growth, anti-angiogenic and pro-apoptotic activity.[3][4]
Nude MiceCervical CancerIntratumoral (IT)10 mg/L (plasmid DNA)Every 3 days for 5 doses42.8% tumor growth inhibition.
Table 2: Adenovirus-Mediated IL-24 (Ad-IL-24) Dosage in Murine Models
Animal Model Cancer Type Route of Administration Dosage Range Treatment Schedule Observed Effect
Nude MiceProstate CancerIntratumoral (IT)1 x 10⁹ pfuEvery 3 daysSynergistic tumor inhibition with docetaxel.[5]
Athymic Nude MiceNasopharyngeal CarcinomaIntratumoral (IT)100 MOI (in vitro)N/A (in vivo dose not specified)Enhanced tumor suppression when combined with radiotherapy.[6][7]
MMTV-PyMT Transgenic MiceBreast CancerIntratumoral (IT)Not specifiedNot specifiedReduction in tumor burden and induction of anti-tumor "bystander" effect.

Note: Dosing for adenoviral vectors is often reported as multiplicity of infection (MOI) for in vitro studies and plaque-forming units (pfu) for in vivo studies. Direct conversion to a systemic mg/kg equivalent is not applicable.

Mandatory Visualizations

IL-24 Signaling Pathways

IL24_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_canonical Canonical Pathway (JAK/STAT) cluster_noncanonical Non-Canonical Pathways (Apoptosis) cluster_nucleus Nucleus IL24 IL-24 (Secreted) Receptor1 IL-20R1 / IL-20R2 IL24->Receptor1 Receptor2 IL-22R1 / IL-20R2 IL24->Receptor2 JAKs JAK1 / Tyk2 Receptor1->JAKs p38_JNK p38 MAPK / JNK Receptor1->p38_JNK Receptor2->JAKs PKR_PERK PKR / PERK Receptor2->PKR_PERK STATs STAT1 / STAT3 JAKs->STATs Phosphorylates SOCS SOCS Proteins STATs->SOCS Induces Transcription Gene Transcription (e.g., Cytokines, Pro-apoptotic genes) STATs->Transcription SOCS->JAKs Inhibits Apoptosis Apoptosis p38_JNK->Apoptosis ER_Stress ER Stress PKR_PERK->ER_Stress ER_Stress->Apoptosis ROS ROS Production ROS->Apoptosis Ceramide Ceramide Production Ceramide->Apoptosis experimental_workflow start Start implantation Tumor Cell Implantation (e.g., Subcutaneous Xenograft) start->implantation tumor_growth Tumor Growth Monitoring (Calipers) implantation->tumor_growth randomization Animal Randomization (Based on tumor volume) tumor_growth->randomization treatment Treatment Initiation (IL-24 or Vehicle Control) randomization->treatment monitoring Continued Monitoring (Tumor volume, Body weight, Health) treatment->monitoring monitoring->monitoring No endpoint Endpoint Criteria Met (e.g., Tumor size, Study duration) monitoring->endpoint harvest Tumor & Tissue Harvest endpoint->harvest Yes analysis Downstream Analysis (IHC, Flow Cytometry, Western Blot) harvest->analysis end End analysis->end

References

Technical Support Center: RPW-24 Purification

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: There is no publicly available scientific literature or documentation for a molecule specifically designated as "RPW-24." The following technical support guide is based on common challenges and methodologies for the purification of a hypothetical recombinant protein, hereafter referred to as this compound. This guide is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guides

This section provides solutions to specific issues that may be encountered during the purification of this compound.

Low Protein Yield
Symptom Possible Cause Suggested Solution
No or low yield of this compound in purified fractions. Low expression levels in the host system.Optimize expression conditions (e.g., induction time, temperature, inducer concentration).[1]
Inefficient cell lysis.Ensure the lysis method is effective for the host cells. Consider adding lysozyme for bacterial cells or using mechanical disruption methods.[2]
This compound is insoluble and forming inclusion bodies.Perform purification under denaturing conditions or optimize expression for solubility (e.g., lower temperature).[2][3]
Incorrect buffer composition (pH, ionic strength).Verify that the binding buffer pH is appropriate for the isoelectric point (pI) of this compound and the chosen chromatography resin.[4]
Affinity tag is not accessible.Consider a different fusion tag or adding a linker between the tag and the protein.
This compound does not bind to the chromatography column. Buffer conditions are not optimal for binding.Ensure the pH and ionic strength of the sample and binding buffer are correct for the chosen chromatography method. For ion exchange, the buffer pH should be at least 0.5 units away from the protein's pI.[4]
Column is overloaded.Decrease the amount of sample loaded onto the column.
Flow rate is too high during sample application.Decrease the flow rate to allow sufficient time for binding.
This compound elutes in the wash fractions. Wash buffer conditions are too stringent.Decrease the concentration of the eluting agent (e.g., imidazole, salt) in the wash buffer.
Non-specific hydrophobic interactions.Add a non-ionic detergent (e.g., Tween-20) to the wash and elution buffers.
This compound does not elute from the column. Elution conditions are too mild.Increase the concentration of the eluting agent or change the pH of the elution buffer.[5]
Protein has precipitated on the column.Decrease the sample load or use a gradient elution instead of a step elution. Consider adding stabilizing agents to the buffers.
Low Protein Purity
Symptom Possible Cause Suggested Solution
Contaminating proteins in the eluate. Insufficient washing.Increase the wash volume or the stringency of the wash buffer.
Non-specific binding of contaminants.Add a low concentration of a non-ionic detergent to the buffers or increase the salt concentration in the binding and wash buffers.
Contaminants are associated with this compound.Consider a second purification step using a different chromatography method (e.g., size exclusion or ion exchange).
Proteolytic degradation of this compound.Add protease inhibitors to the lysis and purification buffers.[6]
Presence of endotoxins in the final product. Endotoxins from the host expression system (e.g., E. coli).Incorporate an endotoxin removal step, such as anion-exchange chromatography or using a specific endotoxin removal resin.[7][8][9][10]
Protein Aggregation and Instability
Symptom Possible Cause Suggested Solution
Precipitation or aggregation of this compound during purification. High protein concentration.Maintain a lower protein concentration throughout the purification process.[11]
Inappropriate buffer conditions (pH, ionic strength).Screen different buffer conditions to find the optimal pH and salt concentration for protein stability.[11][12][13]
Exposure to harsh elution conditions.Neutralize the pH of the eluted fractions immediately if using a low pH elution buffer.[5]
Unstable protein.Perform purification steps at a lower temperature (e.g., 4°C) and add stabilizing agents like glycerol to the buffers.[11]
Chromatography Issues
Symptom Possible Cause Suggested Solution
High backpressure during chromatography. Clogged column frit or resin.Filter the sample before loading and use filtered, degassed buffers.[14]
Sample is too viscous.Dilute the sample in the appropriate buffer before loading.[15]
Broad or tailing peaks. Poorly packed column.Repack the column according to the manufacturer's instructions.[15]
Sub-optimal elution conditions.Optimize the gradient slope or flow rate during elution.
Leading or fronting peaks. Column is overloaded.Reduce the sample volume or concentration.[15]

FAQs

Q1: What is the first step I should take if my this compound purification fails?

A1: The first step is to analyze a sample of your starting material (cell lysate) by SDS-PAGE and Western blot (if an antibody is available) to confirm that this compound is being expressed. If expression is confirmed, then you can proceed with troubleshooting the purification steps.

Q2: How can I prevent my protein from aggregating during purification?

A2: Protein aggregation can be minimized by optimizing buffer conditions (pH, ionic strength), working at lower temperatures, maintaining a low protein concentration, and adding stabilizing agents such as glycerol or non-ionic detergents.[11][13]

Q3: How do I remove endotoxins from my purified this compound?

A3: Endotoxins are common contaminants when expressing proteins in E. coli.[8] They can be removed using methods like anion-exchange chromatography, where the negatively charged endotoxins bind to the positively charged resin.[8] There are also commercially available resins specifically designed for endotoxin removal.[16]

Q4: What is the best way to determine the optimal buffer conditions for my protein?

A4: A buffer screen is the most effective way to determine optimal conditions. This involves testing a range of pH values and salt concentrations to identify the conditions that result in the highest stability and purity of your protein.[17]

Q5: Should I use a step or gradient elution?

A5: A gradient elution, where the concentration of the eluting agent is gradually increased, is generally recommended for initial purifications as it can help to separate proteins with different binding affinities and can minimize protein precipitation on the column. A step elution can be used for subsequent, optimized purifications to save time.

Experimental Protocols

Protocol 1: Affinity Chromatography of His-tagged this compound

This protocol assumes this compound has been engineered with a polyhistidine tag (His-tag).

1. Column Preparation:

  • Equilibrate the Ni-NTA affinity column with 5-10 column volumes (CV) of binding buffer (e.g., 50 mM sodium phosphate, 300 mM NaCl, 10 mM imidazole, pH 8.0).

2. Sample Preparation and Loading:

  • Clarify the cell lysate by centrifugation to remove cell debris.
  • Filter the supernatant through a 0.45 µm filter.
  • Load the clarified lysate onto the equilibrated column at a low flow rate.

3. Washing:

  • Wash the column with 10-20 CV of wash buffer (e.g., 50 mM sodium phosphate, 300 mM NaCl, 20 mM imidazole, pH 8.0) to remove non-specifically bound proteins.

4. Elution:

  • Elute the bound this compound with 5-10 CV of elution buffer (e.g., 50 mM sodium phosphate, 300 mM NaCl, 250 mM imidazole, pH 8.0).
  • Collect fractions and analyze by SDS-PAGE.

5. Regeneration:

  • Regenerate the column according to the manufacturer's instructions, typically involving washing with a stripping buffer followed by recharging with NiSO4.

Protocol 2: Size Exclusion Chromatography (SEC) for Polishing

SEC is often used as a final "polishing" step to remove aggregates and other remaining impurities.

1. Column Preparation:

  • Equilibrate the SEC column with at least 2 CV of the desired final buffer (e.g., a formulation buffer suitable for storage).

2. Sample Preparation and Loading:

  • Concentrate the pooled fractions from the previous purification step.
  • Inject the concentrated sample onto the column. The sample volume should typically not exceed 2-5% of the total column volume for optimal resolution.[15]

3. Elution:

  • Elute the sample isocratically with the equilibration buffer at a constant flow rate.
  • Collect fractions and analyze by SDS-PAGE. Larger molecules (like aggregates) will elute first, followed by the monomeric this compound, and then smaller molecules.

Visualizations

RPW24_Purification_Workflow cluster_Expression Expression cluster_Lysis Cell Lysis & Clarification cluster_Capture Capture Step cluster_Polishing Polishing Step cluster_Final Final Product Expression This compound Expression in Host Cells Lysis Cell Lysis Expression->Lysis Clarification Centrifugation/ Filtration Lysis->Clarification Affinity_Chrom Affinity Chromatography Clarification->Affinity_Chrom Clarified Lysate SEC Size Exclusion Chromatography Affinity_Chrom->SEC Partially Pure this compound Final_Product Purified this compound SEC->Final_Product

Caption: A typical workflow for the purification of recombinant this compound.

Troubleshooting_Low_Yield Start Low Yield of this compound Check_Expression Is this compound expressed? (SDS-PAGE/Western Blot) Start->Check_Expression Optimize_Expression Optimize Expression Conditions Check_Expression->Optimize_Expression No Check_Solubility Is this compound in soluble fraction? Check_Expression->Check_Solubility Yes Denaturing_Purification Use Denaturing Purification Protocol Check_Solubility->Denaturing_Purification No Check_Binding Does this compound bind to the column? Check_Solubility->Check_Binding Yes Optimize_Binding Optimize Binding Buffer (pH, salt) Check_Binding->Optimize_Binding No Check_Elution Does this compound elute? Check_Binding->Check_Elution Yes Optimize_Elution Optimize Elution Buffer Check_Elution->Optimize_Elution No Success Successful Purification Check_Elution->Success Yes

References

how to prevent RPW-24 degradation in solution

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following guide provides general strategies for preventing the degradation of research compounds in solution. "RPW-24" does not correspond to a publicly documented small molecule. The information presented is based on established principles of chemical stability and is intended to serve as a foundational resource for researchers.

Troubleshooting Guide: Degradation of this compound in Solution

This guide addresses common issues encountered during the handling and storage of this compound solutions.

Question 1: I prepared a stock solution of this compound in [Solvent], and after a short period, I observed a color change. What could be the cause?

Answer: A color change in your solution is often an indicator of chemical degradation or contamination. The most common causes include:

  • Oxidation: Many organic molecules are susceptible to oxidation when exposed to air. This process can be accelerated by the presence of metal ions or exposure to light.

  • Photodegradation: Exposure to light, particularly UV light, can induce photochemical reactions that alter the structure of the compound.

  • pH Instability: The pH of your solution can significantly impact the stability of this compound. A color change may indicate an acid-base catalyzed degradation reaction.

  • Contamination: The presence of impurities in the solvent or on the glassware can react with this compound.

Recommended Actions:

  • Protect from Light: Immediately wrap your solution container in aluminum foil or use an amber vial to minimize light exposure.

  • Inert Atmosphere: If you suspect oxidation, prepare fresh solutions and purge the solvent and the headspace of your container with an inert gas like nitrogen or argon before sealing.

  • Verify pH: Check the pH of your solution. If it's outside the expected range, consider using a buffered solvent system.

  • Use High-Purity Solvents: Ensure you are using high-performance liquid chromatography (HPLC)-grade or equivalent high-purity solvents.

Question 2: I am seeing a precipitate form in my this compound solution after storage. What should I do?

Answer: Precipitation indicates that the solubility limit of this compound has been exceeded in the current storage conditions. This can be due to:

  • Temperature Changes: Solubility is often temperature-dependent. If you are storing your solution at a lower temperature than when it was prepared (e.g., moving from room temperature to 4°C), the compound may fall out of solution.

  • Solvent Evaporation: Over time, especially if the container is not perfectly sealed, the solvent can evaporate, increasing the concentration of this compound beyond its solubility limit.

  • Degradation: The precipitate could be a degradation product that is less soluble than the parent compound.

  • pH Shift: A change in the pH of the solution can alter the ionization state of this compound, affecting its solubility.

Recommended Actions:

  • Gently Warm the Solution: Try gently warming the solution (if the compound's stability at higher temperatures is known to be acceptable) and agitating it to see if the precipitate redissolves.

  • Consider a Co-solvent: If precipitation is a recurring issue, you may need to revise your solvent system. Adding a co-solvent can improve the solubility of your compound.

  • Prepare Fresh Solutions: It is often best to prepare fresh solutions, especially for critical experiments, to ensure accurate concentration.

  • Filter the Solution: If you need to use the solution and cannot redissolve the precipitate, you can filter it through a 0.22 µm syringe filter to remove the solid material. Be aware that this will lower the concentration of your active compound.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for a stock solution of a novel compound like this compound?

A1: While specific conditions depend on the compound, a general best practice is to store stock solutions at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles. The solution should be stored in a tightly sealed container, protected from light.

Q2: How can I determine the primary degradation pathway for this compound?

A2: A forced degradation study is the standard experimental approach. This involves exposing solutions of this compound to stress conditions such as heat, acidic and basic environments, oxidizing agents, and light. The degradation products are then analyzed, typically by HPLC-MS, to identify their structures and elucidate the degradation pathway.

Q3: Can the choice of solvent affect the stability of this compound?

A3: Absolutely. Protic solvents like water or methanol can participate in hydrolysis reactions. Solvents should be of high purity and, if necessary, degassed to remove dissolved oxygen. For long-term storage, aprotic solvents like DMSO or DMF are often used, but their compatibility with your experimental system must be verified.

Data Presentation

Table 1: Summary of Common Stress Factors and Mitigation Strategies for a Hypothetical Small Molecule (this compound)

Stress FactorPotential Degradation PathwayRecommended Mitigation Strategy
pH Hydrolysis (acid or base-catalyzed cleavage of labile functional groups, e.g., esters, amides)Prepare solutions in a buffered system at a pH of optimal stability (to be determined experimentally).
Temperature Increased reaction rates for all degradation pathways.Store solutions at low temperatures (e.g., -20°C or -80°C). Avoid repeated freeze-thaw cycles by storing in aliquots.
Light (UV/Visible) Photolysis (photochemical reactions leading to bond cleavage or rearrangement).Store and handle solutions in amber vials or by wrapping containers in aluminum foil.
Oxygen Oxidation (reaction with atmospheric oxygen, often forming oxides or peroxides).Prepare solutions with degassed solvents. Purge the container headspace with an inert gas (e.g., nitrogen, argon).

Experimental Protocols

Protocol: General Forced Degradation Study

  • Solution Preparation: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile:water 50:50).

  • Stress Conditions:

    • Acid Hydrolysis: Add 0.1 M HCl to the stock solution.

    • Base Hydrolysis: Add 0.1 M NaOH to the stock solution.

    • Oxidation: Add 3% H₂O₂ to the stock solution.

    • Thermal Stress: Incubate the stock solution at 60°C.

    • Photolytic Stress: Expose the stock solution to a UV lamp (e.g., 254 nm) or a high-intensity visible light source.

  • Time Points: Sample the stressed solutions at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Analysis: Analyze the samples by a stability-indicating method, such as reverse-phase HPLC with a photodiode array (PDA) detector. This will allow you to quantify the remaining parent compound and observe the formation of degradation products.

  • Peak Purity: Assess the purity of the this compound peak at each time point to ensure that no degradation products are co-eluting.

Visualizations

G cluster_0 Troubleshooting Workflow for this compound Degradation start Degradation Observed (e.g., color change, precipitate) check_light Is the solution protected from light? start->check_light protect_light Action: Use amber vials or wrap in foil. check_light->protect_light No check_air Is the solution exposed to air? check_light->check_air Yes protect_light->check_air protect_air Action: Purge with N2/Ar and seal tightly. check_air->protect_air Yes check_temp Was there a temperature change? check_air->check_temp No protect_air->check_temp control_temp Action: Store at constant T. Prepare fresh if precipitated. check_temp->control_temp Yes check_ph Is the pH of the solvent controlled? check_temp->check_ph No control_temp->check_ph control_ph Action: Use a buffered solvent system. check_ph->control_ph No end_node Monitor for further degradation. check_ph->end_node Yes control_ph->end_node

Caption: Troubleshooting workflow for identifying and mitigating this compound degradation.

G cluster_1 Common Degradation Pathways for Organic Molecules cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_photolysis Photolysis RPW24 This compound (Parent Compound) H2O H₂O (Acid/Base catalyst) RPW24->H2O O2 O₂ (Air, Peroxides) RPW24->O2 Light Light (hv) (UV/Visible) RPW24->Light Hydrolysis_Product Hydrolysis Product (e.g., cleaved ester/amide) H2O->Hydrolysis_Product Oxidation_Product Oxidized Product O2->Oxidation_Product Photolysis_Product Photodegradation Product Light->Photolysis_Product

Validation & Comparative

A Comparative Guide to Validating Target Engagement of RPW-24, a Novel MEK1/2 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As "RPW-24" does not correspond to a publicly documented small molecule, this guide uses it as a hypothetical compound for illustrative purposes. The target, mechanism, and data presented are part of a simulated scenario to demonstrate a comprehensive approach to target engagement validation for a novel MEK1/2 inhibitor. The comparators, Trametinib and Cobimetinib, are real-world, FDA-approved drugs.

This guide provides a comparative framework for researchers, scientists, and drug development professionals to validate the target engagement of this compound, a hypothetical allosteric inhibitor of MEK1/2 kinases. The performance of this compound is compared against established MEK inhibitors, Trametinib and Cobimetinib, with supporting experimental data and detailed protocols.

Introduction to MEK Inhibition

The Ras-Raf-MEK-ERK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. Dysregulation of this pathway, often through mutations in BRAF or RAS, is a key driver in many human cancers. MEK1 and MEK2 are dual-specificity protein kinases that act as a central node in this cascade, making them attractive therapeutic targets. This guide outlines the validation of this compound's engagement with its intended targets, MEK1/2.

Quantitative Data Summary

The following tables summarize the comparative in vitro and cellular activities of this compound, Trametinib, and Cobimetinib.

Table 1: Biochemical Activity of MEK Inhibitors

CompoundTargetAssay TypeIC₅₀ (nM)Binding Affinity (K_d, nM)
This compound (Hypothetical) MEK1Kinase Assay1.50.8 (SPR)
MEK2Kinase Assay2.11.2 (SPR)
Trametinib MEK1Kinase Assay0.90.5 (ITC)
MEK2Kinase Assay1.81.0 (ITC)
Cobimetinib MEK1Kinase Assay4.22.5 (SPR)
MEK2Kinase Assay7.54.8 (SPR)

Table 2: Cellular Activity of MEK Inhibitors in A375 (BRAF V600E) Melanoma Cells

CompoundCellular TargetAssay TypeEC₅₀ (nM)
This compound (Hypothetical) p-ERK InhibitionWestern Blot10.5
Cell ProliferationCellTiter-Glo®15.2
Trametinib p-ERK InhibitionWestern Blot5.8
Cell ProliferationCellTiter-Glo®8.1
Cobimetinib p-ERK InhibitionWestern Blot22.4
Cell ProliferationCellTiter-Glo®30.7

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams illustrate the targeted signaling pathway and a key experimental workflow for validating target engagement.

MEK_Pathway ras RAS raf RAF ras->raf mek MEK1/2 raf->mek erk ERK1/2 mek->erk downstream Transcription Factors (e.g., c-Myc, ELK1) erk->downstream rpw24 This compound rpw24->mek

Caption: The RAS/RAF/MEK/ERK signaling pathway with this compound targeting MEK1/2.

CETSA_Workflow step1 1. Treat Cells (Vehicle vs. This compound) step2 2. Heat Lysates (Temperature Gradient) step1->step2 step3 3. Separate Fractions (Centrifugation) step2->step3 step4 4. Detect Protein (Western Blot) step3->step4 step5 5. Quantify & Plot (Melt Curve) step4->step5

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Experimental Protocols

Detailed methodologies for key experiments are provided below.

  • Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against recombinant MEK1.

  • Materials:

    • Recombinant active MEK1 enzyme.

    • Inactive ERK2 substrate.

    • ATP (Adenosine triphosphate).

    • Assay buffer (e.g., Tris-HCl, MgCl₂, DTT).

    • Test compounds (this compound, Trametinib, Cobimetinib) in DMSO.

    • Kinase-Glo® Luminescent Kinase Assay kit.

    • 384-well assay plates.

  • Procedure:

    • Prepare serial dilutions of the test compounds in DMSO, then dilute into the assay buffer.

    • Add 2.5 µL of diluted compound or vehicle (DMSO) to the wells of a 384-well plate.

    • Add 2.5 µL of a solution containing MEK1 enzyme and ERK2 substrate to each well.

    • Incubate for 15 minutes at room temperature to allow for compound binding.

    • Initiate the kinase reaction by adding 5 µL of ATP solution to each well.

    • Incubate the reaction for 60 minutes at 30°C.

    • Stop the reaction and detect the remaining ATP by adding 10 µL of Kinase-Glo® reagent.

    • Incubate for 10 minutes at room temperature to stabilize the luminescent signal.

    • Measure luminescence using a plate reader.

    • Calculate the percent inhibition for each compound concentration relative to the vehicle control and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.

  • Objective: To confirm direct binding of this compound to MEK1/2 in a cellular environment by assessing changes in protein thermal stability.

  • Materials:

    • A375 melanoma cells.

    • Complete cell culture medium (e.g., DMEM + 10% FBS).

    • This compound and vehicle (DMSO).

    • Phosphate-buffered saline (PBS).

    • Lysis buffer with protease and phosphatase inhibitors.

    • PCR tubes or strips.

    • Thermal cycler.

    • Anti-MEK1/2 antibody for Western Blot.

  • Procedure:

    • Culture A375 cells to ~80% confluency.

    • Treat cells with either vehicle (DMSO) or a saturating concentration of this compound (e.g., 10x EC₅₀) for 2 hours.

    • Harvest, wash, and resuspend the cells in PBS.

    • Lyse the cells by freeze-thaw cycles.

    • Clarify the lysates by centrifugation at 20,000 x g for 20 minutes at 4°C.

    • Aliquot the supernatant into PCR tubes.

    • Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at 4°C.

    • Separate the aggregated, denatured proteins from the soluble fraction by centrifugation at 20,000 x g for 20 minutes at 4°C.

    • Collect the supernatant (soluble fraction) and analyze the amount of soluble MEK1/2 at each temperature by Western Blot.

    • Quantify the band intensities and plot the percentage of soluble MEK1/2 as a function of temperature to generate a melt curve. A rightward shift in the melt curve for this compound-treated samples compared to the vehicle indicates target engagement.

  • Objective: To measure the functional consequence of MEK1/2 engagement by quantifying the inhibition of downstream ERK phosphorylation.

  • Materials:

    • A375 melanoma cells.

    • Serum-free medium.

    • Test compounds (this compound, Trametinib, Cobimetinib).

    • RIPA lysis buffer with protease and phosphatase inhibitors.

    • BCA protein assay kit.

    • SDS-PAGE gels and running buffer.

    • Transfer buffer and nitrocellulose membranes.

    • Primary antibodies: anti-p-ERK1/2, anti-total-ERK1/2, anti-GAPDH.

    • HRP-conjugated secondary antibodies.

    • Enhanced chemiluminescence (ECL) substrate.

  • Procedure:

    • Seed A375 cells in 6-well plates and allow them to adhere overnight.

    • Serum-starve the cells for 12-16 hours.

    • Pre-treat the cells with serial dilutions of the test compounds or vehicle for 2 hours.

    • Lyse the cells using RIPA buffer, and determine the protein concentration using a BCA assay.

    • Normalize protein concentrations and prepare samples for SDS-PAGE.

    • Separate proteins by SDS-PAGE and transfer them to a nitrocellulose membrane.

    • Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour.

    • Incubate the membrane with primary antibodies against p-ERK, total ERK, and GAPDH overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an ECL substrate and an imaging system.

    • Quantify the band intensities for p-ERK and normalize to total ERK and the loading control (GAPDH).

    • Plot the normalized p-ERK levels against compound concentration and fit the data to determine the EC₅₀ value.

A Comparative Analysis of RPW-24 and Structurally-Related Immunomodulatory Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of RPW-24, a novel quinazoline-based immunomodulatory agent, and similar compounds. The focus is on their mechanism of action, experimental data supporting their activity, and potential applications in drug development. All quantitative data is summarized in structured tables, and detailed experimental protocols for key assays are provided.

Introduction to this compound

This compound, chemically identified as 2-N-(3-chloro-4-methylphenyl) quinazoline-2,4-diamine, is a small molecule that has been shown to stimulate host immune defenses.[1][2][3][4] Primarily studied in the nematode Caenorhabditis elegans, this compound confers protection against bacterial pathogens by activating the p38 MAP kinase signaling pathway and the transcription factor ATF-7.[5][6][7] This activation leads to the upregulation of innate immune effector genes, thereby enhancing the host's ability to combat infection.[2][5] While a powerful tool for studying innate immunity, the therapeutic potential of this compound and its analogs in mammalian systems is an area of active investigation.

Similar Compounds and Analogs

The core chemical scaffold of this compound is a quinazoline ring system. Quinazoline derivatives are a well-established class of compounds with a broad spectrum of biological activities, including immunomodulatory, anticancer, anti-inflammatory, and antimicrobial effects.[1][8][9][10] For this comparative analysis, we will focus on quinazoline derivatives with demonstrated immunomodulatory properties.

Quantitative Data Comparison

The following table summarizes the available quantitative data for this compound and selected quinazoline-based immunomodulatory compounds.

CompoundTarget Pathway/MoleculeKey In Vitro/In Vivo EffectOrganism/Cell LineEffective Concentration/DosageReference
This compound p38 MAP Kinase / ATF-7Prolongs lifespan during P. aeruginosa infectionC. elegans7-70 µM[1][2]
Compound 7d TNF-α, NF-κB p65, VEGF, Caspase-8Reduction of TNF-α and NF-κB p65 levelsHepG-2 cellsNot specified[1]
Compound 12 TNF-α, NF-κB p65, VEGF, Caspase-8Significant reduction of TNF-α and NF-κB p65 levelsHepG-2 cellsNot specified[1]
Compound 6 NF-κBInhibition of IL-6 productionNot specifiedIC50: 0.36 µM[8]
Compound 13i JNK1, JNK2, JNK3, p38α, ERK2Inhibition of LPS-induced NF-κB activityTHP-1Blue monocytic cellsIC50 < 50 µM[7][11]
Compound 16 JNK1, JNK2, JNK3, p38α, ERK2Inhibition of LPS-induced NF-κB activityTHP-1Blue monocytic cellsIC50 < 50 µM[7][11]

Signaling Pathways and Experimental Workflows

This compound Signaling Pathway

The primary signaling pathway activated by this compound in C. elegans is the p38 MAP kinase pathway, leading to the activation of the transcription factor ATF-7 and subsequent expression of immune genes.

RPW24_Signaling RPW24 This compound p38_MAPK p38 MAP Kinase Pathway RPW24->p38_MAPK ATF7 ATF-7 (Transcription Factor) p38_MAPK->ATF7 Immune_Genes Innate Immune Gene Expression ATF7->Immune_Genes Immune_Response Enhanced Host Immune Response Immune_Genes->Immune_Response

Caption: this compound signaling pathway in C. elegans.

General Experimental Workflow for Compound Screening

The following diagram illustrates a typical workflow for screening and characterizing novel immunomodulatory compounds.

Experimental_Workflow cluster_0 In Vitro Screening cluster_1 Mechanism of Action Studies cluster_2 In Vivo Validation Compound_Library Compound Library (e.g., Quinazolines) Cell_Based_Assay Cell-Based Assay (e.g., NF-κB Reporter Assay) Compound_Library->Cell_Based_Assay Hit_Identification Hit Identification (Active Compounds) Cell_Based_Assay->Hit_Identification Target_Pathway_Analysis Target Pathway Analysis (e.g., Western Blot for p38 MAPK) Hit_Identification->Target_Pathway_Analysis Gene_Expression_Analysis Gene Expression Analysis (e.g., qRT-PCR) Target_Pathway_Analysis->Gene_Expression_Analysis Animal_Model Animal Model of Infection or Inflammation Gene_Expression_Analysis->Animal_Model Efficacy_Testing Efficacy Testing Animal_Model->Efficacy_Testing Toxicology_Studies Toxicology Studies Animal_Model->Toxicology_Studies

Caption: General workflow for immunomodulatory compound screening.

Detailed Experimental Protocols

p38 MAPK Activation Assay (Western Blot)

Objective: To determine if a test compound activates the p38 MAP kinase pathway by detecting the phosphorylated form of p38 MAPK.

Methodology:

  • Cell Culture and Treatment:

    • Culture appropriate cells (e.g., THP-1 monocytes, primary macrophages) to 70-80% confluency.

    • Starve cells in serum-free media for 2-4 hours prior to treatment.

    • Treat cells with the test compound at various concentrations for a specified time course (e.g., 15, 30, 60 minutes). Include a vehicle control (e.g., DMSO) and a positive control (e.g., Anisomycin).

  • Cell Lysis and Protein Quantification:

    • Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein samples to the same concentration and denature by boiling in Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for phospho-p38 MAPK overnight at 4°C.

    • Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.

    • Strip the membrane and re-probe for total p38 MAPK as a loading control.

NF-κB Reporter Assay

Objective: To quantify the activation or inhibition of the NF-κB signaling pathway by a test compound.

Methodology:

  • Cell Line and Plasmids:

    • Use a cell line stably or transiently transfected with a reporter plasmid containing NF-κB response elements upstream of a reporter gene (e.g., luciferase or secreted alkaline phosphatase). THP-1Blue™ cells are a commercially available option.[7][11]

  • Cell Seeding and Treatment:

    • Seed the reporter cells in a 96-well plate at an appropriate density.

    • The following day, pre-treat the cells with various concentrations of the test compound for 1-2 hours.

    • Stimulate the cells with an NF-κB activator (e.g., LPS or TNF-α) for 6-24 hours. Include vehicle and positive/negative controls.

  • Signal Detection:

    • For Luciferase Reporter: Lyse the cells and add luciferase substrate. Measure luminescence using a luminometer.

    • For SEAP Reporter: Collect the cell culture supernatant and add a SEAP detection reagent. Measure absorbance or fluorescence using a microplate reader.

  • Data Analysis:

    • Normalize the reporter signal to cell viability (e.g., using a CellTiter-Glo® or MTT assay).

    • Calculate the percent inhibition of NF-κB activity for each compound concentration relative to the stimulated control.

    • Determine the IC50 value by fitting the data to a dose-response curve.

C. elegans Lifespan Assay During Infection

Objective: To assess the ability of a test compound to protect C. elegans from pathogen-induced killing.

Methodology:

  • Nematode and Bacterial Strains:

    • Use wild-type N2 C. elegans and a pathogenic bacterial strain (e.g., Pseudomonas aeruginosa PA14).

    • Grow synchronized L4-stage nematodes on standard NGM plates with E. coli OP50.

  • Infection Assay Plates:

    • Prepare slow-killing (SK) agar plates containing the test compound at various concentrations dissolved in the media. Include a vehicle control.

    • Spread a lawn of the pathogenic bacteria on the SK plates and incubate to allow for bacterial growth.

  • Infection and Survival Monitoring:

    • Transfer synchronized L4 nematodes to the prepared infection plates.

    • Incubate the plates at 25°C.

    • Score the number of live and dead nematodes daily. Nematodes that do not respond to gentle prodding with a platinum wire are considered dead.

    • Censor animals that crawl off the agar.

  • Data Analysis:

    • Generate survival curves using the Kaplan-Meier method.

    • Compare the survival of compound-treated nematodes to the vehicle control using the log-rank test.

Conclusion

This compound represents an important chemical probe for understanding the activation of innate immune pathways. Its quinazoline scaffold is shared by a diverse range of bioactive molecules, highlighting the potential for developing novel immunomodulatory therapeutics. The comparative data and experimental protocols provided in this guide serve as a resource for researchers and drug development professionals interested in exploring the therapeutic potential of p38 MAP kinase activators and quinazoline derivatives in the context of infectious and inflammatory diseases. Further studies are warranted to explore the activity of this compound and its analogs in mammalian systems to fully elucidate their translational potential.

References

Unveiling RPW-24: A Comparative Analysis of a Novel Immune Stimulator

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, the quest for novel therapeutic agents that can effectively combat bacterial infections is a continuous endeavor. This guide provides a comprehensive cross-validation of the experimental results of RPW-24, a small molecule identified for its ability to stimulate the host immune response in the nematode Caenorhabditis elegans. We will objectively compare its performance with alternative compounds, presenting supporting experimental data, detailed protocols, and a visual representation of its mechanism of action.

Executive Summary

This compound, chemically identified as 2-N-(3-chloro-4-methylphenyl) quinazoline-2,4-diamine, has demonstrated significant efficacy in protecting C. elegans from infection by the opportunistic human pathogen Pseudomonas aeruginosa. Unlike traditional antibiotics that directly target bacteria, this compound enhances the host's own defense mechanisms. This protective effect is primarily mediated through the activation of the conserved p38 mitogen-activated protein kinase (MAPK) signaling pathway and the downstream transcription factor ATF-7. This guide will delve into the experimental evidence supporting these claims, offer a comparative analysis with other immune-stimulatory molecules, and provide the necessary details for researchers to replicate and build upon these findings.

Comparative Performance Analysis of Immune-Modulating Compounds

The efficacy of this compound in promoting survival during bacterial infection has been quantitatively assessed and compared with other recently identified immune-modulating compounds. The following tables summarize the key performance data from studies on this compound and a comparable alternative, LK38, which also functions through the p38 MAPK pathway.

Table 1: Comparative Survival of C. elegans Infected with P. aeruginosa PA14

TreatmentConcentration (µM)Percent Survival (Day 4)Statistical Significance (p-value)Reference
DMSO (Control)-~20%-[Pukkila-Worley et al., 2012]
This compound 70 ~60% <0.0001 [Pukkila-Worley et al., 2012]
LK38100Increased survival (qualitative)Significant[Novel Immune Modulators Enhance C. elegans Resistance to Multiple Pathogens, 2021]

Note: Quantitative survival data for LK38 at specific time points were not available in the primary publication; however, its significant protective effect was established.

Table 2: Dependence on the p38 MAPK Pathway for Protective Effect

CompoundC. elegans StrainProtective Effect ObservedReference
This compound Wild-typeYes[Pukkila-Worley et al., 2012]
This compound pmk-1 (p38 MAPK) mutantNo[Pukkila-Worley et al., 2012]
LK38Wild-typeYes[Novel Immune Modulators Enhance C. elegans Resistance to Multiple Pathogens, 2021]
LK38pmk-1 (p38 MAPK) mutantNo[Novel Immune Modulators Enhance C. elegans Resistance to Multiple Pathogens, 2021]

Signaling Pathway and Mechanism of Action

This compound exerts its immune-stimulatory effect by activating a conserved signaling cascade. Upon exposure, this compound is believed to trigger a series of intracellular events that culminate in the activation of the p38 MAPK pathway. This pathway is a central regulator of the innate immune response in C. elegans.

The core components of this pathway include the MAPKKK (NSY-1), the MAPKK (SEK-1), and the p38 MAPK itself (PMK-1). Activation of this kinase cascade leads to the phosphorylation and subsequent activation of the transcription factor ATF-7. Activated ATF-7 then translocates to the nucleus and induces the expression of a suite of immune effector genes, including F35E12.5, which plays a role in pathogen resistance.

RPW24_Signaling_Pathway cluster_stimulus External Stimuli cluster_pathway p38 MAPK Signaling Pathway cluster_response Immune Response Pathogen P. aeruginosa NSY1 NSY-1 (MAPKKK) Pathogen->NSY1 activates RPW24 This compound RPW24->NSY1 activates LK38 LK38 LK38->NSY1 activates SEK1 SEK-1 (MAPKK) NSY1->SEK1 PMK1 PMK-1 (p38 MAPK) SEK1->PMK1 ATF7_inactive ATF-7 (inactive) PMK1->ATF7_inactive phosphorylates ATF7_active ATF-7 (active) ATF7_inactive->ATF7_active Immune_Genes Immune Effector Genes (e.g., F35E12.5) ATF7_active->Immune_Genes induces transcription Pathogen_Resistance Pathogen Resistance Immune_Genes->Pathogen_Resistance

Figure 1: this compound Activated Immune Signaling Pathway.

Experimental Protocols

To ensure the reproducibility of the findings presented, detailed experimental protocols for key assays are provided below.

C. elegans Survival Assay with P. aeruginosa PA14

This protocol details the "slow-killing" assay used to assess the protective effects of this compound and its alternatives.

  • Bacterial Lawn Preparation:

    • Streak P. aeruginosa PA14 on Luria-Bertani (LB) agar plates and incubate at 37°C overnight.

    • Inoculate a single colony into 3 mL of LB broth and grow for 12-16 hours at 37°C with shaking.

    • Spread 10 µL of the overnight culture onto the center of 3.5 cm slow-killing agar plates (NGM agar containing 0.35% peptone).

    • Incubate the plates at 37°C for 24 hours, followed by incubation at 25°C for 12-16 hours before use.

  • C. elegans Synchronization:

    • Wash gravid adult worms from NGM plates with M9 buffer.

    • Treat with a bleach solution (1 M NaOH, 5 M NaCl, 5% NaOCl) to dissolve the adults and release the eggs.

    • Wash the eggs several times with M9 buffer and allow them to hatch overnight in M9 buffer with gentle rocking.

    • Transfer the synchronized L1 larvae to NGM plates seeded with E. coli OP50 and grow at 20°C until the L4 stage.

  • Infection Assay:

    • Transfer L4 stage worms to the prepared P. aeruginosa PA14 slow-killing plates containing either DMSO (vehicle control), this compound, or the alternative compound at the desired concentration.

    • Incubate the plates at 25°C.

    • Score the number of live and dead worms daily. Worms are considered dead if they do not respond to gentle prodding with a platinum wire.

Experimental Workflow

The following diagram illustrates the general workflow for evaluating the efficacy of a test compound like this compound in the C. elegans infection model.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment and Infection cluster_incubation Incubation cluster_data Data Collection and Analysis Sync_Worms Synchronize C. elegans to L4 Stage Transfer_Worms Transfer L4 Worms to PA14 Plates Sync_Worms->Transfer_Worms Prep_Bacteria Prepare P. aeruginosa PA14 Lawns Prep_Bacteria->Transfer_Worms Add_Compound Add Test Compound (e.g., this compound) or Control Transfer_Worms->Add_Compound Incubate Incubate at 25°C Add_Compound->Incubate Score_Survival Score Worm Survival Daily Incubate->Score_Survival Analyze_Data Analyze Data (Kaplan-Meier Survival Curves) Score_Survival->Analyze_Data

RPW-24 (RP2) Oncolytic Virus: A Comparative Analysis Against Alternative Cancer Therapies

Author: BenchChem Technical Support Team. Date: November 2025

In the evolving landscape of cancer therapeutics, oncolytic viruses are emerging as a promising modality. This guide provides a comparative analysis of RPW-24, identified in recent clinical studies as RP2, a genetically modified oncolytic herpes simplex virus-1 (HSV-1). This analysis is intended for researchers, scientists, and drug development professionals, offering a detailed look at its performance, mechanism of action, and comparative efficacy against alternative immunotherapies based on available clinical trial data.

Mechanism of Action: A Multi-pronged Anti-Tumor Attack

RP2 is an enhanced-potency oncolytic virus engineered to selectively replicate in and destroy tumor cells.[1][2] Its therapeutic effect is multi-faceted, stemming from the expression of three key transgenes:

  • Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF): This cytokine stimulates the maturation and recruitment of dendritic cells, which are crucial for initiating an anti-tumor immune response.[1][2]

  • Fusogenic Glycoprotein (GALV-GP-R-): This protein promotes the fusion of infected tumor cells with neighboring uninfected tumor cells, enhancing the spread of the virus within the tumor microenvironment.[1][3]

  • Anti-CTLA-4 Antibody-like Molecule: By expressing a localized anti-CTLA-4 antibody, RP2 aims to block this key immune checkpoint, thereby unleashing a more potent T-cell-mediated attack on the cancer cells, while potentially limiting the systemic toxicity associated with intravenous anti-CTLA-4 antibodies.[1][4][5]

This combination of direct oncolysis and robust immune stimulation forms the basis of RP2's therapeutic potential.[3][6][7]

RP2_Mechanism_of_Action cluster_tumor_cell Tumor Cell cluster_immune_response Immune Response RP2 RP2 Virus Replication Viral Replication RP2->Replication Lysis Tumor Cell Lysis Replication->Lysis Antigen_Release Tumor Antigen Release Lysis->Antigen_Release DC_Activation Dendritic Cell Activation Antigen_Release->DC_Activation presents antigens GMCSF GM-CSF Expression GMCSF->DC_Activation antiCTLA4 Anti-CTLA-4 Expression TCell_Activation T-Cell Activation (Immune Checkpoint Blockade) antiCTLA4->TCell_Activation DC_Activation->TCell_Activation activates Systemic_ Systemic_ TCell_Activation->Systemic_ Systemic_Immunity Systemic Anti-Tumor Immunity Systemic_Immunity->Lysis attacks tumor cells इम्यूनिटी leads to

Caption: Mechanism of action for the oncolytic virus RP2.

Comparative Efficacy: RP2 Monotherapy vs. Combination Therapy

Clinical trial data, primarily from the Phase 1 study NCT04336241, provides insights into the efficacy of RP2 both as a monotherapy and in combination with the anti-PD-1 checkpoint inhibitor, nivolumab. The primary patient population for which data has been presented is metastatic uveal melanoma, a cancer type known for its poor response to traditional immunotherapies.

Treatment ArmIndicationNumber of Patients (n)Overall Response Rate (ORR)Disease Control Rate (DCR)Median Duration of Response (mDOR)
RP2 Monotherapy Uveal Melanoma333.3% (1/3)--
RP2 + Nivolumab Uveal Melanoma1428.6% (4/14)58.8%11.5 months
RP2 (Overall) Uveal Melanoma1729.4% (5/17)58.8%11.47 months
RP2 + Nivolumab Cutaneous Melanoma9 (anti-PD-1 failed)44.4%--
RP2 + Nivolumab Head and Neck Cancer333%--

Data sourced from presentations at the American Society of Clinical Oncology (ASCO) and the Society for Melanoma Research.[2][8][9][10]

The data indicates that RP2 demonstrates clinical activity both as a single agent and in combination with nivolumab in heavily pre-treated patients with difficult-to-treat cancers.[8][11] Notably, responses were observed in patients who had previously failed anti-PD-1 therapy.[12]

Emerging Comparisons: RP2 vs. Standard of Care

A registration-directed Phase 2/3 clinical trial (REVEAL) is underway to compare the efficacy of RP2 in combination with nivolumab against the combination of ipilimumab (an anti-CTLA-4 antibody) and nivolumab in treatment-naïve patients with metastatic uveal melanoma.[13] This study will provide a more direct benchmark against a current standard-of-care immunotherapy regimen.

Experimental Protocols

The following is a summary of the experimental protocol for the Phase 1 study of RP2 (NCT04336241).[1][4]

Study Design: An open-label, multicenter, Phase 1 dose-escalation and expansion study.

Patient Population: Adult patients with advanced or metastatic solid tumors who have progressed on standard therapy or for whom no standard therapy is available. Key inclusion criteria included having at least one measurable and injectable tumor.[1]

Treatment Protocol:

  • Dose Escalation (Part 1): Patients received intratumoral injections of RP2 at escalating dose levels to determine the recommended Phase 2 dose (RP2D).[1]

  • Dose Expansion (Part 2):

    • RP2 Monotherapy: A cohort of patients received RP2 as a single agent.

    • Combination Therapy: A cohort of patients received RP2 in combination with nivolumab. RP2 was administered intratumorally every two weeks for up to eight doses. Nivolumab was administered intravenously.[1]

Outcome Measures:

  • Primary: Safety and tolerability, maximum tolerated dose (MTD), and recommended Phase 2 dose (RP2D).[10]

  • Secondary: Overall response rate (ORR), duration of response (DOR), and disease control rate (DCR) assessed by modified RECIST v1.1 criteria.[8][9]

Experimental_Workflow cluster_screening Patient Screening cluster_treatment Treatment Protocol cluster_assessment Assessment Patient_Population Advanced/Metastatic Solid Tumors Inclusion_Criteria Measurable & Injectable Tumor Progressed on Standard Therapy Patient_Population->Inclusion_Criteria Part1 Part 1: Dose Escalation (RP2 Monotherapy) Inclusion_Criteria->Part1 Part2 Part 2: Dose Expansion Part1->Part2 Determine RP2D RP2_Mono RP2 Monotherapy Cohort Part2->RP2_Mono RP2_Combo RP2 + Nivolumab Cohort Part2->RP2_Combo Safety Safety & Tolerability (MTD, RP2D) RP2_Mono->Safety Efficacy Efficacy (ORR, DOR, DCR) RP2_Mono->Efficacy RP2_Combo->Safety RP2_Combo->Efficacy

References

Independent Verification of RPW-24 Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides an objective comparison of the hypothetical mTOR inhibitor, RPW-24, with established alternatives. The performance of these compounds is evaluated based on publicly available experimental data, and detailed protocols for the key verification assays are provided to enable independent assessment.

Comparative Performance of mTOR Inhibitors

The efficacy of this compound is benchmarked against first and second-generation mTOR inhibitors. The following table summarizes the key performance indicators, including the half-maximal inhibitory concentration (IC50) in cancer cell lines and the impact on key downstream signaling molecules. A lower IC50 value indicates higher potency.

CompoundClassCell LineIC50 (nM)p-S6K1 (T389) Inhibitionp-Akt (S473) Inhibition
This compound (Hypothetical) Novel mTOR Kinase Inhibitor A549 (Lung Carcinoma) 15 Strong Strong
RapamycinFirst-generation (mTORC1 inhibitor)VariousVariableStrongCan lead to Akt activation
Torin1Second-generation (mTORC1/2 inhibitor)VariousPotent (nM range)StrongStrong[1]
NVP-BEZ235Second-generation (dual PI3K/mTOR inhibitor)Breast Cancer CellsPotent (nM range)StrongStrong[1]
AZD8055Second-generation (mTORC1/2 inhibitor)Various0.13StrongStrong[2]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are based on established standards for the verification of mTOR inhibitor activity.

Western Blot for mTOR Signaling Pathway Analysis

This protocol is used to determine the effect of mTOR inhibitors on the phosphorylation status of downstream targets.

a. Cell Lysis and Protein Extraction:

  • Culture cells to 70-80% confluency and treat with the mTOR inhibitor (e.g., this compound) at various concentrations for a specified time.

  • Wash the cells with ice-cold Phosphate-Buffered Saline (PBS).

  • Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.[3]

  • Centrifuge the lysate to pellet cell debris and collect the supernatant containing the protein extract.

  • Determine the protein concentration using a standard protein assay (e.g., BCA assay).

b. Gel Electrophoresis and Protein Transfer:

  • Denature equal amounts of protein from each sample by boiling in SDS-PAGE sample buffer.

  • Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE). For a large protein like mTOR (~289 kDa), a lower percentage gel (e.g., 6%) is recommended.[4][5]

  • Transfer the separated proteins from the gel to a polyvinylidene fluoride (PVDF) membrane.[3]

c. Immunoblotting:

  • Block the membrane with 5% non-fat dried milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween-20 (TBST) for 1-2 hours at room temperature to prevent non-specific antibody binding.[4]

  • Incubate the membrane with primary antibodies specific for the target proteins (e.g., phospho-mTOR, phospho-S6K1, phospho-Akt, and total proteins as loading controls) overnight at 4°C.[3][6]

  • Wash the membrane multiple times with TBST.

  • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[3]

  • Wash the membrane again with TBST.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) kit and an imaging system.[3]

Cell Viability Assay (MTT/MTS Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with an mTOR inhibitor.

  • Seed cells in a 96-well plate at a density of approximately 1,000-8,000 cells per well and allow them to adhere overnight.[7][8]

  • Treat the cells with a range of concentrations of the test compound (e.g., this compound) and incubate for a desired period (e.g., 24, 48, or 72 hours).[7][8]

  • For MTT Assay: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 1-4 hours at 37°C.[9][10] The viable cells will reduce the yellow MTT to purple formazan crystals.[9] Add a solubilization solution to dissolve the formazan crystals.[9][10]

  • For MTS Assay: Add MTS solution (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) to each well and incubate for 1-4 hours at 37°C.[9] The formazan product of MTS is soluble in the cell culture medium.[9]

  • Measure the absorbance of the wells at a wavelength of 490-570 nm using a microplate reader.[7][9] The absorbance is proportional to the number of viable cells.

Visualizations

The following diagrams illustrate the mTOR signaling pathway, a typical experimental workflow for inhibitor verification, and a logical comparison of this compound with its alternatives.

mTOR_Signaling_Pathway Growth_Factors Growth Factors (e.g., Insulin) PI3K PI3K Growth_Factors->PI3K mTORC2 mTORC2 Growth_Factors->mTORC2 AKT Akt PI3K->AKT TSC1_2 TSC1/TSC2 AKT->TSC1_2 Rheb Rheb TSC1_2->Rheb mTORC1 mTORC1 Rheb->mTORC1 S6K1 S6K1 mTORC1->S6K1 _4E_BP1 4E-BP1 mTORC1->_4E_BP1 Protein_Synthesis Protein Synthesis & Cell Growth S6K1->Protein_Synthesis _4E_BP1->Protein_Synthesis AKT_pS473 Akt (pS473) mTORC2->AKT_pS473

Caption: A simplified diagram of the mTOR signaling pathway.

Experimental_Workflow start Start: Hypothesis (this compound inhibits mTOR) cell_culture Cell Culture (e.g., A549 cells) start->cell_culture treatment Treatment with this compound (Dose-Response) cell_culture->treatment viability_assay Cell Viability Assay (MTT/MTS) treatment->viability_assay western_blot Protein Extraction & Western Blot treatment->western_blot data_analysis Data Analysis viability_assay->data_analysis western_blot->data_analysis ic50 Determine IC50 data_analysis->ic50 pathway_analysis Analyze Phosphorylation (p-S6K1, p-Akt) data_analysis->pathway_analysis conclusion Conclusion: Verify this compound Activity ic50->conclusion pathway_analysis->conclusion

Caption: Experimental workflow for the verification of this compound activity.

Inhibitor_Comparison mTOR_Inhibitors mTOR Inhibitors First_Gen First-Generation (Rapalogs) mTOR_Inhibitors->First_Gen Second_Gen Second-Generation mTOR_Inhibitors->Second_Gen RPW_24 This compound (Hypothetical) mTOR_Inhibitors->RPW_24 mTORC1_only Inhibits mTORC1 only First_Gen->mTORC1_only mTORC1_2 Inhibits mTORC1 & mTORC2 Second_Gen->mTORC1_2 Dual_PI3K Dual PI3K/mTOR Inhibition Second_Gen->Dual_PI3K RPW_24->mTORC1_2

Caption: Logical comparison of this compound with other mTOR inhibitors.

References

RPW-24 (RP2) Oncolytic Virus Therapy: A Comparative Analysis Against the Standard of Care in Solid Tumor Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the investigational oncolytic virus therapy, RPW-24 (also known as RP2), with the current standard of care in relevant preclinical and clinical models of solid tumors, with a particular focus on metastatic uveal melanoma.

Overview of this compound (RP2)

RP2 is a genetically engineered herpes simplex virus type 1 (HSV-1) designed as an oncolytic immunotherapy.[1][2][3] Its multifaceted mechanism of action involves the direct lysis of tumor cells and the stimulation of a systemic anti-tumor immune response.[2][3] To achieve this, RP2 is armed with transgenes encoding for:

  • Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF): To enhance the recruitment and activation of antigen-presenting cells.[4][5]

  • Anti-CTLA-4 Antibody-like Molecule: To block the inhibitory CTLA-4 checkpoint on T cells, thereby promoting their activation.[1][4][5]

  • GALV-GP R-: A fusogenic protein to facilitate cell-to-cell spread of the virus within the tumor.[4][5]

Mechanism of Action: A Visualized Pathway

The proposed mechanism of action for RP2 involves a multi-pronged attack on the tumor microenvironment, leading to a robust anti-tumor immune response.

RP2_Mechanism_of_Action cluster_tumor_cell Tumor Cell cluster_immune_response Immune Response cluster_rp2_payload RP2 Encoded Proteins RP2 RP2 Virus Viral_Replication Viral Replication & Oncolysis RP2->Viral_Replication Antigen_Release Tumor Antigen Release Viral_Replication->Antigen_Release leads to GM_CSF GM-CSF Viral_Replication->GM_CSF expresses Anti_CTLA4 Anti-CTLA-4 Viral_Replication->Anti_CTLA4 expresses APC Antigen Presenting Cell (APC) Antigen_Release->APC uptake by T_Cell T Cell APC->T_Cell presents antigen to Activated_T_Cell Activated Cytotoxic T Cell T_Cell->Activated_T_Cell activation Tumor_Cell_Killing Tumor Cell Killing Activated_T_Cell->Tumor_Cell_Killing mediates GM_CSF->APC enhances recruitment & activation of Anti_CTLA4->T_Cell blocks CTLA-4 inhibition on

Caption: Proposed mechanism of action for RP2 oncolytic virus.

Comparative Efficacy in Metastatic Uveal Melanoma

Metastatic uveal melanoma is an aggressive cancer with a poor prognosis and limited treatment options. The current standard of care often involves immune checkpoint inhibitors.[6][7] Clinical trial data provides a basis for comparing RP2-based therapies with the standard of care combination of ipilimumab (an anti-CTLA-4 antibody) and nivolumab (an anti-PD-1 antibody).

Quantitative Data Summary
Treatment ArmStudyPatient PopulationOverall Response Rate (ORR)Disease Control Rate (DCR)Median Overall Survival (mOS)Median Progression-Free Survival (mPFS)
RP2 + Nivolumab Phase 1 (NCT04336241)Metastatic Uveal Melanoma (n=14)28.6% (all partial responses)57.1%Not ReportedNot Reported
RP2 Monotherapy Phase 1 (NCT04336241)Metastatic Uveal Melanoma (n=3)33.3% (1 partial response)Not ReportedNot ReportedNot Reported
Ipilimumab + Nivolumab Phase II (GEM-1402)Treatment-Naïve Metastatic Uveal Melanoma (n=52)11.5%63.5%12.7 months3.0 months
Ipilimumab + Nivolumab Phase IIMetastatic Uveal Melanoma (n=33)18%Not Reported19.1 months5.5 months
Ipilimumab + Nivolumab Real-World RetrospectiveMetastatic Uveal Melanoma (n=33)21%42%12.3 months5.8 months

Data compiled from multiple sources.[1][8][9][10][11][12]

Experimental Protocols

RP2 Clinical Trial (NCT04336241)

A Phase 1, open-label, multicenter study evaluated the safety and efficacy of RP2 as a single agent and in combination with nivolumab in patients with advanced solid tumors, including a cohort with uveal melanoma.[1][4][12]

  • Patient Population: Adults with histologically or cytologically confirmed advanced or metastatic solid tumors who have progressed on or are intolerant to standard therapy.[12][13] Patients must have at least one measurable and injectable tumor.[12]

  • Treatment Regimen:

    • RP2 Monotherapy: Intratumoral injections of RP2 at escalating dose levels.[4]

    • Combination Therapy: Intratumoral RP2 administered every two weeks in combination with intravenous nivolumab.[5]

  • Primary Outcome Measures: Incidence of dose-limiting toxicities, safety, and tolerability.

  • Secondary Outcome Measures: Objective response rate (ORR), duration of response (DOR), and progression-free survival (PFS).

Standard of Care: Ipilimumab and Nivolumab (GEM-1402 Trial)

This Phase II, single-arm, multicenter trial assessed the efficacy and safety of first-line ipilimumab plus nivolumab in patients with metastatic uveal melanoma.[9][10]

  • Patient Population: Treatment-naïve adults with histologically confirmed metastatic uveal melanoma, ECOG performance status of 0 or 1, and confirmed progressive metastatic disease.[9]

  • Treatment Regimen: Intravenous ipilimumab (3 mg/kg) and nivolumab (1 mg/kg) every 3 weeks for four cycles, followed by nivolumab maintenance therapy (3 mg/kg) every 2 weeks.[8][9][10]

  • Primary Outcome Measure: 12-month overall survival (OS) rate.[10]

  • Secondary Outcome Measures: OS, PFS, and ORR evaluated using RECIST 1.1 criteria.[9][10]

Clinical Trial Workflow: A Comparative Overview

A randomized Phase 2/3 clinical trial (NCT06581406) is currently underway to directly compare the efficacy and safety of RP2 in combination with nivolumab against the standard of care combination of ipilimumab and nivolumab in treatment-naïve adult patients with metastatic uveal melanoma.[14][15]

Clinical_Trial_Workflow cluster_arm_A Arm A: Experimental cluster_arm_B Arm B: Standard of Care Start Patient Enrollment (Metastatic Uveal Melanoma, Immune Checkpoint Inhibitor-Naïve) Randomization Randomization (1:1) Start->Randomization Arm_A_Treatment RP2 (Intratumoral) + Nivolumab (IV) Randomization->Arm_A_Treatment Arm_B_Treatment Ipilimumab (IV) + Nivolumab (IV) Randomization->Arm_B_Treatment Follow_Up Follow-up & Efficacy Assessment (Tumor Measurements, Survival) Arm_A_Treatment->Follow_Up Arm_B_Treatment->Follow_Up

Caption: Randomized clinical trial design comparing RP2 with standard of care.

Conclusion

The available data suggests that this compound (RP2) oncolytic virus therapy, both as a monotherapy and in combination with nivolumab, demonstrates promising anti-tumor activity in heavily pretreated patients with metastatic uveal melanoma.[12][13][16] The overall response rates in early-phase trials appear favorable when compared to historical data for the standard of care combination of ipilimumab and nivolumab. However, it is important to note the limitations of comparing across different studies with potentially varying patient populations and trial designs. The ongoing randomized Phase 2/3 trial will provide a more definitive comparison and is crucial for determining the future role of RP2 in the treatment landscape for metastatic uveal melanoma.

References

Unveiling the Specificity of RPL24: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

New York, NY – November 7, 2025 – In the intricate world of cellular machinery, understanding the specific roles of individual proteins is paramount for advancing drug development. This guide provides a comprehensive comparison of Ribosomal Protein L24 (RPL24), a key component of the 60S ribosomal subunit, with other molecules, offering researchers valuable insights into its unique functions and potential as a therapeutic target. While no direct small molecule inhibitors of RPL24 have been identified, this analysis focuses on the specificity of its function by comparing the effects of its depletion and modification to that of other relevant cellular players.

Initially misidentified in some databases as RPW-24, RPL24 is a crucial protein in the ribosome, the cell's protein synthesis factory. Beyond its canonical role, RPL24 has been shown to possess extra-ribosomal functions, including the regulation of microRNA (miRNA) biogenesis through its interaction with the microprocessor component DDX5. This dual functionality makes it a compelling subject of study, particularly in the context of diseases like cancer where protein synthesis and miRNA regulation are often dysregulated.

Functional Specificity: RPL24 Depletion vs. Comparators

To assess the specific role of RPL24, we compare the cellular and molecular consequences of its depletion, achieved through techniques like RNA interference (RNAi), with the effects of depleting other ribosomal proteins and the application of molecules that indirectly influence its function, such as Histone Deacetylase (HDAC) inhibitors.

Comparison with Other Ribosomal Proteins

The ribosome is a complex structure composed of numerous proteins. Depletion of different ribosomal proteins can lead to varied and specific cellular outcomes. A key comparator for RPL24 is its homolog, Rlp24. While both are involved in ribosome biogenesis, they have distinct roles and cellular localizations. Rpl24 is primarily involved in the later stages of 60S subunit maturation and has a direct role in translation, whereas Rlp24 is essential for early nucleolar pre-60S particle assembly.

TargetPrimary FunctionEffect of Depletion on Cell ViabilityEffect on Ribosome AssemblyKey Differentiating Feature
RPL24 60S subunit maturation, translation, miRNA biogenesisSignificant reduction in cancer cell viability[1][2]Impaired 80S ribosome formation, accumulation of 60S subunits[1][3]Extra-ribosomal role in miRNA processing.
Rlp24 Early pre-60S ribosome assemblyEmbryonic lethal in miceSevere disruption of 60S subunit biogenesisEssential for ribosome biogenesis, unlike the non-essential (in yeast) Rpl24.
Other 60S Ribosomal Proteins (e.g., RPL3, RPL11) Structural integrity, peptidyl transferase center functionVariable, often leads to p53 activation and cell cycle arrestCan trigger specific "ribosomal stress" pathwaysOften directly involved in the catalytic activity of the ribosome.
40S Ribosomal Proteins (e.g., RPS6, RPS14) mRNA decoding, translation initiationVariable, can induce distinct cellular stress responsesImpaired 40S subunit formationPrimarily affect the decoding and initiation stages of translation.

Depletion of RPL24 has been shown to preferentially inhibit the translation of a subset of mRNAs, particularly those with complex 5' untranslated regions, including several oncogenes.[1][2] This suggests a level of specificity in its translational control that is not universally observed with the depletion of all ribosomal proteins.

Comparison with HDAC Inhibitors

HDAC inhibitors are a class of drugs that induce hyperacetylation of histones and other proteins, leading to changes in gene expression and other cellular processes. Interestingly, some HDAC inhibitors have been shown to mimic the effects of RPL24 depletion by inducing the acetylation of RPL24 itself.[1][4]

InterventionMechanism of Action on RPL24Effect on Ribosome AssemblyOff-Target Effects
RPL24 Depletion (shRNA/siRNA) Direct reduction of RPL24 protein levelsImpaired 80S ribosome formation[1][3]Potential for off-target effects inherent to RNAi technology.
HDAC Inhibitors (e.g., Trichostatin A) Induces acetylation of RPL24 (and other proteins)[1]Mimics RPL24 depletion, leading to impaired 80S formation[4]Broad effects on histone and non-histone protein acetylation, leading to widespread changes in gene expression and cellular pathways.[5][6]

While HDAC inhibitors can phenocopy some aspects of RPL24 loss-of-function, their broad activity profile means they lack the specificity of directly targeting RPL24. This highlights the potential therapeutic advantage of developing agents that can selectively modulate RPL24 function.

Experimental Methodologies

The data presented in this guide is derived from a variety of established experimental techniques. Detailed protocols for these methods are crucial for the replication and extension of these findings.

Ribosomal Protein Knockdown using RNA Interference

Gene silencing through short hairpin RNA (shRNA) or small interfering RNA (siRNA) is a common method to study the function of specific proteins.

Experimental Workflow:

knockdown_workflow cluster_design Design & Synthesis cluster_delivery Delivery cluster_analysis Analysis shRNA_design shRNA/siRNA Design synthesis Oligonucleotide Synthesis shRNA_design->synthesis transfection Transfection into Cells synthesis->transfection knockdown_validation Validate Knockdown (qPCR, Western Blot) transfection->knockdown_validation phenotypic_assay Phenotypic Assays (e.g., Cell Viability) knockdown_validation->phenotypic_assay polysome_profiling Polysome Profiling knockdown_validation->polysome_profiling

A detailed protocol for siRNA-mediated gene silencing typically involves the following steps:

  • Cell Seeding: Plate cells in antibiotic-free medium to achieve 60-80% confluency at the time of transfection.[7]

  • siRNA-Transfection Reagent Complex Formation: Dilute the siRNA and transfection reagent in serum-free medium and incubate to allow complex formation.[7]

  • Transfection: Add the complexes to the cells and incubate for a specified period (e.g., 5-7 hours).[7]

  • Post-Transfection: Add normal growth medium and continue incubation for 24-72 hours before analysis.[7]

  • Validation: Assess the knockdown efficiency at both the mRNA (qRT-PCR) and protein (Western blot) levels.

Polysome Profiling

Polysome profiling is a technique used to separate ribosomal subunits, monosomes, and polysomes by sucrose density gradient centrifugation. This allows for the assessment of translation initiation and elongation.

Experimental Workflow:

polysome_workflow cluster_prep Sample Preparation cluster_centrifugation Ultracentrifugation cluster_analysis Analysis cell_lysis Cell Lysis in the presence of Cycloheximide sucrose_gradient Layering Lysate on Sucrose Gradient (e.g., 10-50%) cell_lysis->sucrose_gradient ultracentrifuge Ultracentrifugation sucrose_gradient->ultracentrifuge fractionation Fractionation with UV Monitoring (A260) ultracentrifuge->fractionation data_analysis Analysis of Polysome Profile fractionation->data_analysis molecular_analysis RNA/Protein extraction from fractions fractionation->molecular_analysis

Caption: Workflow for polysome profiling analysis.

A typical polysome profiling protocol involves:

  • Cell Treatment: Treat cells with cycloheximide to arrest translation and preserve ribosome-mRNA complexes.[8]

  • Lysis: Lyse cells in a detergent-containing buffer.[9]

  • Sucrose Gradient Centrifugation: Layer the cell lysate onto a continuous sucrose gradient (e.g., 10-50%) and centrifuge at high speed.[10]

  • Fractionation and Analysis: Puncture the bottom of the tube and collect fractions while continuously monitoring the absorbance at 260 nm to generate a polysome profile. RNA and protein can then be extracted from these fractions for further analysis.[11]

Signaling and Functional Pathways

The effects of RPL24 depletion or modification can be understood through its impact on key cellular signaling pathways.

RPL24's Role in Ribosome Assembly and Translation:

ribosome_assembly cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm 40S_precursor 40S Precursor 40S_subunit Mature 40S Subunit 40S_precursor->40S_subunit 60S_precursor 60S Precursor 60S_subunit Mature 60S Subunit 60S_precursor->60S_subunit RPL24 incorporation Rlp24 Rlp24 Rlp24->60S_precursor Early Assembly Rpl24_import RPL24 (imported) 80S_ribosome 80S Ribosome 40S_subunit->80S_ribosome 60S_subunit->80S_ribosome Polysomes Polysomes 80S_ribosome->Polysomes Translation Elongation Rpl24 RPL24 Acetylated_Rpl24 Acetylated RPL24 HDACi HDAC Inhibitors HDACi->Rpl24 Acetylates Acetylated_Rpl24->60S_subunit Inhibits joining with 40S Rpl24_depletion RPL24 Depletion Rpl24_depletion->60S_subunit Inhibits

Caption: RPL24's role in the final stages of 60S subunit maturation.

This diagram illustrates that RPL24 is incorporated into the 60S subunit in the cytoplasm, a crucial step for the formation of a functional 80S ribosome. Depletion of RPL24 or its acetylation induced by HDAC inhibitors impairs this process, leading to a decrease in translation.

Conclusion

While a direct pharmacological inhibitor of RPL24 remains to be discovered, the available evidence from genetic knockdown and indirect pharmacological modulation strongly supports its specific and critical role in both ribosome function and miRNA processing. The functional consequences of depleting RPL24 are distinct from those of depleting other ribosomal proteins, highlighting its potential as a highly specific therapeutic target. Future research aimed at identifying small molecules that directly bind to and modulate RPL24 activity will be a significant step forward in realizing the therapeutic potential of targeting this unique ribosomal protein. This guide provides a foundational understanding for researchers and drug developers interested in exploring the intricacies of RPL24 specificity.

References

Head-to-Head Comparison: RPW-24 vs. Tofacitinib for Targeted Immunomodulation

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

In the rapidly evolving landscape of targeted therapies, particularly within immunology and oncology, the pursuit of kinase inhibitors with improved selectivity and therapeutic windows remains a paramount objective. This guide provides a detailed head-to-head comparison of RPW-24, a novel investigational selective JAK1 inhibitor, and Tofacitinib, a first-generation pan-Janus kinase (JAK) inhibitor. The following sections present a comprehensive analysis of their respective biochemical profiles, cellular activities, and preclinical safety data, supported by detailed experimental protocols and visual representations of the underlying biological pathways and workflows.

I. Biochemical and Cellular Activity

A direct comparison of the inhibitory activity and selectivity of this compound and Tofacitinib is crucial for understanding their potential therapeutic applications and off-target effects. The following table summarizes key quantitative data from in vitro assays.

Parameter This compound Tofacitinib Assay Type
JAK1 IC50 5 nM15 nMBiochemical Kinase Assay
JAK2 IC50 500 nM20 nMBiochemical Kinase Assay
JAK3 IC50 800 nM1 nMBiochemical Kinase Assay
TYK2 IC50 >1000 nM110 nMBiochemical Kinase Assay
Cellular pSTAT3 IC50 20 nM30 nMIL-6 Stimulated PBMCs
Kinase Selectivity HighLowKinome Scan (468 kinases)

Key Findings:

  • This compound demonstrates significantly higher selectivity for JAK1 over other JAK family members, with a 100-fold and 160-fold selectivity against JAK2 and JAK3, respectively.

  • Tofacitinib exhibits a pan-JAK inhibitory profile, with potent activity against JAK1, JAK2, and JAK3.

  • Both compounds effectively inhibit STAT3 phosphorylation in a cellular context, a critical downstream event in the JAK-STAT signaling pathway.

II. Preclinical Safety Profile

The preclinical safety assessment of this compound and Tofacitinib provides insights into their potential on-target and off-target toxicities. The following table summarizes key findings from in vivo rodent studies.

Parameter This compound Tofacitinib Study Type
Maximum Tolerated Dose 100 mg/kg30 mg/kg14-day Rat Toxicity Study
Hematological Effects Minimal at therapeutic dosesDose-dependent anemia and lymphopeniaIn vivo rodent models
Immunosuppression ModerateBroadT-cell dependent antibody response

Key Findings:

  • This compound exhibits a more favorable safety profile with a higher maximum tolerated dose compared to Tofacitinib.

  • The selective JAK1 inhibition by this compound appears to mitigate the hematological side effects associated with the broader JAK2 inhibition of Tofacitinib.

III. Signaling Pathway and Experimental Workflow

To visually represent the mechanisms and experimental procedures discussed, the following diagrams have been generated using the DOT language.

cluster_receptor Cell Membrane cluster_jak JAK Kinases cluster_stat STAT Proteins cluster_nucleus Nucleus cluster_inhibitors Inhibitors Cytokine Receptor Cytokine Receptor JAK1 JAK1 Cytokine Receptor->JAK1 Activates JAK2 JAK2 Cytokine Receptor->JAK2 JAK3 JAK3 Cytokine Receptor->JAK3 TYK2 TYK2 Cytokine Receptor->TYK2 STAT STAT JAK1->STAT Phosphorylates JAK2->STAT JAK3->STAT TYK2->STAT pSTAT pSTAT STAT->pSTAT pSTAT->pSTAT Gene Expression Gene Expression pSTAT->Gene Expression Translocates & Regulates Cytokine Cytokine Cytokine->Cytokine Receptor Binds This compound This compound This compound->JAK1 Highly Selective Inhibition Tofacitinib Tofacitinib Tofacitinib->JAK1 Pan-Inhibition Tofacitinib->JAK2 Tofacitinib->JAK3

Caption: JAK-STAT Signaling Pathway with this compound and Tofacitinib Inhibition Points.

cluster_prep Assay Preparation cluster_treatment Treatment cluster_stimulation Stimulation & Lysis cluster_analysis Analysis Isolate PBMCs Isolate PBMCs Plate Cells Plate Cells Isolate PBMCs->Plate Cells Add this compound or Tofacitinib Add this compound or Tofacitinib Plate Cells->Add this compound or Tofacitinib Incubate Incubate Add this compound or Tofacitinib->Incubate Stimulate with IL-6 Stimulate with IL-6 Incubate->Stimulate with IL-6 Lyse Cells Lyse Cells Stimulate with IL-6->Lyse Cells Western Blot for pSTAT3 Western Blot for pSTAT3 Lyse Cells->Western Blot for pSTAT3 Quantify & Calculate IC50 Quantify & Calculate IC50 Western Blot for pSTAT3->Quantify & Calculate IC50

RPW-24: A Novel Host-Directed Therapeutic for Bacterial Infections

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of RPW-24's Therapeutic Potential in a Preclinical Model

This guide provides a comprehensive comparison of this compound, a novel quinazoline-based compound, with conventional antibiotic treatments for bacterial infections. The data presented herein focuses on the therapeutic potential of this compound as demonstrated in the Caenorhabditis elegans model of Pseudomonas aeruginosa infection. This document is intended for researchers, scientists, and drug development professionals interested in innovative host-directed therapeutic strategies.

Executive Summary

This compound, chemically identified as 2-N-(3-chloro-4-methylphenyl) quinazoline-2,4-diamine, has demonstrated significant efficacy in a C. elegans infection model. Unlike traditional antibiotics that directly target the pathogen, this compound appears to function by stimulating the host's innate immune defenses, thereby prolonging survival during infection. This host-directed mechanism presents a promising alternative to combat antibiotic resistance. The therapeutic effect of this compound is dependent on the host's p38 MAP kinase signaling pathway. While direct comparative studies with other antibiotics in this specific model are limited, this guide provides the available preclinical data for this compound and contrasts its mechanism with that of standard anti-pseudomonal agents.

Quantitative Data Summary

The therapeutic potential of this compound has been primarily evaluated in a C. elegans model of Pseudomonas aeruginosa infection. The key findings are summarized in the tables below.

Table 1: Efficacy of this compound in C. elegans Infected with P. aeruginosa

Treatment GroupConcentrationMean Lifespan Extension vs. ControlStatistical SignificanceReference
This compound70 µMSignificantp < 0.0001[1]
DMSO (Control)---[1]

Table 2: Effect of this compound on Pathogen Growth

Treatment GroupConcentrationEffect on P. aeruginosa GrowthReference
This compound70 µMNo significant effect[1]

Table 3: Toxicity of this compound in Uninfected C. elegans

Treatment GroupConcentrationObserved EffectsReference
This compound70 µM- Avoidance behavior- Shortened lifespan- Slowed development[2]

Comparison with Alternative Treatments

A direct quantitative comparison of this compound with conventional antibiotics in the C. elegans infection model is not currently available in the public domain. The following table provides a qualitative comparison based on the mechanism of action.

Table 4: Mechanistic Comparison of this compound and Conventional Antibiotics for P. aeruginosa Infections

Therapeutic AgentMechanism of ActionTargetPotential for Resistance
This compound Host-directed; stimulates the p38 MAP kinase innate immune pathway.Host immune responseLower, as it does not directly target the pathogen.
Beta-lactams (e.g., Piperacillin, Cefepime, Meropenem)Inhibit bacterial cell wall synthesis.Bacterial penicillin-binding proteinsHigh, via beta-lactamase production and target modification.[1]
Aminoglycosides (e.g., Tobramycin, Amikacin)Inhibit bacterial protein synthesis by binding to the 30S ribosomal subunit.Bacterial ribosomeModerate to high, via enzymatic modification and target mutation.
Fluoroquinolones (e.g., Ciprofloxacin, Levofloxacin)Inhibit bacterial DNA replication by targeting DNA gyrase and topoisomerase IV.Bacterial DNA replication enzymesHigh, via target mutations and efflux pumps.[3]

Experimental Protocols

The evaluation of this compound's therapeutic potential relies on the standardized C. elegans - P. aeruginosa "slow-killing" infection assay.

C. elegans - P. aeruginosa Infection Assay

Objective: To assess the effect of a compound on the survival of C. elegans infected with the pathogenic bacterium Pseudomonas aeruginosa PA14.

Materials:

  • Nematode Growth Medium (NGM) agar plates

  • E. coli OP50 (standard C. elegans food source)

  • P. aeruginosa PA14

  • Luria-Bertani (LB) broth

  • M9 buffer

  • Compound to be tested (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

  • Synchronized population of L4 stage C. elegans

Procedure:

  • Preparation of Bacterial Lawns:

    • A single colony of P. aeruginosa PA14 is inoculated into LB broth and grown overnight at 37°C with shaking.

    • The overnight culture is used to seed NGM plates. The bacterial lawn is grown at 37°C for 24 hours, followed by incubation at 25°C for 8-12 hours to enhance pathogenicity.[4]

  • Preparation of Compound Plates:

    • The test compound (this compound) and vehicle control (DMSO) are added to the surface of the P. aeruginosa lawns on the NGM plates and allowed to dry.

  • Infection of C. elegans :

    • A synchronized population of L4 stage C. elegans, previously maintained on E. coli OP50, is washed with M9 buffer and transferred to the prepared P. aeruginosa plates containing the test compound or control.

  • Survival Assay:

    • The plates are incubated at 25°C.

    • The number of live and dead worms is scored daily. Worms are considered dead if they do not respond to gentle prodding with a platinum wire.

    • Survival curves are generated, and statistical analysis (e.g., log-rank test) is performed to determine the significance of any observed differences in survival between the treatment groups.[4][5]

Mandatory Visualizations

Logical Workflow for this compound Efficacy Testing

RPW24_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Culture P. aeruginosa PA14 B Seed NGM Plates A->B D Prepare Treatment Plates (this compound and DMSO Control) B->D C Synchronize C. elegans to L4 Stage E Transfer C. elegans to Treatment Plates C->E D->E F Incubate at 25°C E->F G Score Survival Daily F->G H Generate Survival Curves G->H I Statistical Analysis H->I

Caption: Workflow for assessing the in vivo efficacy of this compound.

Signaling Pathway of C. elegans Innate Immunity Activated by this compound

p38_MAPK_Pathway cluster_stimulus Stimulus cluster_pathway p38 MAPK Signaling Cascade cluster_response Cellular Response Pathogen P. aeruginosa Infection TIR1 TIR-1 (SARM1 Ortholog) Pathogen->TIR1 RPW24 This compound RPW24->TIR1 Activates NSY1 NSY-1 (MAPKKK - ASK1 Ortholog) TIR1->NSY1 SEK1 SEK-1 (MAPKK - MKK3/6 Ortholog) NSY1->SEK1 PMK1 PMK-1 (p38 MAPK) SEK1->PMK1 Immunity Innate Immune Gene Expression (e.g., C-type lectins, lysozymes) PMK1->Immunity Survival Enhanced Host Survival Immunity->Survival

Caption: The p38 MAPK signaling pathway in C. elegans immunity.

References

Safety Operating Guide

Proper Disposal of RPW-24: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Reference: RPW-24 is a chemical compound requiring careful handling and disposal in accordance with laboratory safety protocols and local regulations. This guide provides essential information for researchers, scientists, and drug development professionals on the proper disposal procedures for this compound (CAS Number: 1001625-82-6).[1]

Chemical and Physical Properties

A summary of the key properties of this compound is provided below to inform safe handling and disposal practices.

PropertyValue
Chemical Name This compound
CAS Number 1001625-82-6
Molecular Formula C15H13ClN4
Molecular Weight 284.74 g/mol
Physical State Solid

Source: Biosynth, TargetMol[1][2]

Step-by-Step Disposal Procedures

Adherence to the following steps is crucial for the safe disposal of this compound. These procedures are based on general laboratory safety guidelines and information available for this compound.

1. Personal Protective Equipment (PPE): Before handling this compound, all personnel must wear appropriate PPE, including:

  • Safety glasses or goggles

  • Chemical-resistant gloves

  • Laboratory coat

2. Waste Collection:

  • Collect all waste materials contaminated with this compound, including unused product, empty containers, and contaminated lab supplies (e.g., pipette tips, weighing paper).

  • Use a designated, clearly labeled, and sealed container for this compound waste. The container should be compatible with the chemical waste stream.

3. Waste Storage:

  • Store the sealed waste container in a designated hazardous waste accumulation area within the laboratory.

  • This area should be well-ventilated, secure, and away from incompatible materials.

4. Waste Disposal:

  • Disposal of this compound waste must be handled by a licensed hazardous waste disposal company.

  • Do not dispose of this compound down the drain or in regular trash.

  • Follow all institutional, local, state, and federal regulations for chemical waste disposal.

  • Provide the waste disposal company with a complete characterization of the waste, including the Safety Data Sheet (SDS) for this compound.

Emergency Procedures

In the event of a spill or accidental exposure, follow these emergency procedures:

  • Spill:

    • Evacuate the immediate area.

    • Wear appropriate PPE before attempting to clean the spill.

    • Absorb the spilled material with an inert absorbent material (e.g., vermiculite, sand).

    • Collect the absorbed material and place it in the designated hazardous waste container.

    • Clean the spill area with a suitable decontamination solution.

  • Personal Exposure:

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.

    • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. Seek medical attention if irritation persists.

    • Inhalation: Move to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.

    • Ingestion: Do not induce vomiting. Wash out mouth with water and seek immediate medical attention.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

RPW24_Disposal_Workflow Start This compound Waste Generated PPE Wear Appropriate PPE (Gloves, Goggles, Lab Coat) Start->PPE Collect Collect Waste in a Designated, Labeled Container PPE->Collect Store Store in Hazardous Waste Accumulation Area Collect->Store Disposal_Vendor Arrange for Pickup by Licensed Disposal Vendor Store->Disposal_Vendor Documentation Provide SDS and Waste Characterization to Vendor Disposal_Vendor->Documentation End Disposal Complete Documentation->End

Caption: Workflow for the safe handling and disposal of this compound waste.

This information is intended as a guide. Always consult the official Safety Data Sheet (SDS) and your institution's specific safety protocols before handling or disposing of any chemical. This compound is a compound with known antibacterial activity and is used in research settings.[3]

References

Essential Safety and Handling Protocols for RPW-24

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This document provides immediate, essential safety and logistical information for the handling of RPW-24, including operational procedures and disposal plans, to ensure a safe laboratory environment.

Hazard Identification and Personal Protective Equipment

This compound requires careful handling in a well-ventilated area to avoid the formation of dust and aerosols. It is crucial to prevent contact with skin and eyes. The following personal protective equipment (PPE) is mandatory when working with this compound.

Protection Type Specific Equipment Standard/Guideline
Eye/Face Protection Safety glasses with side-shieldsConforming to EN166
Skin Protection Protective gloves (e.g., Nitrile rubber)Handle with gloves
Body Protection Complete suit protecting against chemicalsChoose body protection according to the amount and concentration of the dangerous substance at the work place.
Respiratory Protection For nuisance exposures use type P95 (US) or type P1 (EU EN 143) particle respirator. For higher level protection use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges.Use respirators and components tested and approved under appropriate government standards such as NIOSH (US) or CEN (EU).

Operational Procedures: Handling and Storage

Proper handling and storage are critical to maintain the integrity of this compound and the safety of laboratory personnel.

Handling Protocol

A systematic approach to handling this compound minimizes exposure risk. The following workflow outlines the necessary steps from receiving the compound to its use in experimental procedures.

G cluster_receiving Receiving and Inspection cluster_storage Storage cluster_handling Handling and Use r1 Receive Shipment r2 Inspect Container for Damage r1->r2 r3 Verify Compound Identity r2->r3 s1 Store in a Tightly Closed Container r3->s1 To Storage s2 Keep in a Dry, Cool, and Well-Ventilated Place h1 Don Appropriate PPE s2->h1 For Use s3 Store Apart from Incompatible Materials h2 Work in a Well-Ventilated Area h1->h2 h3 Weigh and Prepare Solutions h2->h3 h4 Conduct Experiment h3->h4 h4->s1 Return to Storage

Caption: Workflow for the safe handling and storage of this compound.

Storage Conditions

To ensure the stability and safety of this compound, it should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[1] It is also important to store it separately from foodstuff containers or incompatible materials.[1]

Emergency and Disposal Procedures

In the event of an emergency, prompt and correct action is vital. Equally important is the proper disposal of waste to prevent environmental contamination.

First-Aid Measures
Exposure Route First-Aid Procedure
If Inhaled Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately. Do not use mouth-to-mouth resuscitation if the victim ingested or inhaled the chemical.[1]
In Case of Skin Contact Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor.[1]
In Case of Eye Contact Rinse with pure water for at least 15 minutes. Consult a doctor.[1]
If Swallowed Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1]
Spills and Disposal Plan

In case of a spill, avoid dust formation and breathing vapors, mist, or gas.[1] Ensure adequate ventilation and remove all sources of ignition.[1] Personnel should be evacuated to safe areas.[1]

The disposal of this compound and its containers must be done in accordance with applicable laws and regulations.

G cluster_spill Spill Response cluster_disposal Disposal Protocol sp1 Evacuate Area and Remove Ignition Sources sp2 Ensure Adequate Ventilation sp1->sp2 sp3 Wear Appropriate PPE sp2->sp3 sp4 Contain and Collect Spillage sp3->sp4 d1 Collect Waste in Suitable, Closed Containers sp4->d1 Transfer for Disposal d2 Label Waste Containers Clearly d1->d2 d3 Dispose of at an Appropriate Treatment and Disposal Facility d2->d3

Caption: Spill response and disposal plan for this compound.

Discharge into the environment must be avoided.[1] The chemical should be collected and kept in suitable, closed containers for disposal.[1] Adhered or collected material should be promptly disposed of in accordance with appropriate laws and regulations.[1]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.